molecular formula C18H15NO3 B186225 (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one CAS No. 173140-90-4

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Cat. No.: B186225
CAS No.: 173140-90-4
M. Wt: 293.3 g/mol
InChI Key: IHJYYLJZVBVLEK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYYLJZVBVLEK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465922
Record name (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173140-90-4
Record name 5-(2R)-2-Oxiranyl-8-(phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173140-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyloxy-5-(R)-oxiranyl-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-(Benzyloxy)-5-((2R)-oxiran-2-yl)quinolin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a quinolinone core, a benzyloxy protecting group, and a stereospecific oxirane (epoxide) ring, positions it as a crucial building block in the synthesis of advanced pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, a detailed synthetic protocol, and its primary application in the synthesis of the ultra-long-acting β2-adrenergic agonist, Indacaterol. Furthermore, it explores the broader pharmacological significance of the quinolin-2(1H)-one scaffold, underscoring the relevance of this molecule in contemporary drug discovery.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is fundamental for any scientific endeavor. This section details the IUPAC name, common synonyms, and key identifiers for this compound.

IUPAC Name

The formal IUPAC name for this compound is 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one .[1] Another systematically generated name is 5-((R)-oxiran-2-yl)-8-(phenylmethoxy)-1H-quinolin-2-one .[2] The "(R)" designation specifies the stereochemistry at the chiral center of the oxirane ring, which is crucial for its biological activity in the final drug product.

Synonyms and Common Names

In scientific literature, patents, and commercial catalogs, this compound is referred to by several names. Recognizing these synonyms is vital for comprehensive literature searches and material procurement.

  • This compound[1]

  • 8-(Benzyloxy)-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone

  • 5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone[2]

  • 8-Benzyloxy-5-((R)-oxiranyl)carbostyril[2]

  • Indacaterol Intermediate Epoxide

Key Identifiers

For unambiguous identification, the following identifiers are critical:

IdentifierValueSource
CAS Number 173140-90-4[1]
Molecular Formula C₁₈H₁₅NO₃[2]
Molecular Weight 293.32 g/mol [1]
PubChem CID 13897641[2]

Part 2: Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer. The general synthetic strategy involves the preparation of a key α-bromoketone precursor, followed by an asymmetric reduction and subsequent intramolecular cyclization to form the epoxide ring.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route, commencing from the commercially available 8-benzyloxy-quinolin-2(1H)-one.

Synthetic_Pathway A 8-Benzyloxy-quinolin-2(1H)-one B 8-(Benzyloxy)-5- (2-bromoacetyl)quinolin-2(1H)-one A->B Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl₃) C (R)-8-(Benzyloxy)-5- (2-bromo-1-hydroxyethyl)quinolin-2(1H)-one B->C Asymmetric Reduction (Corey-Itsuno Reduction) D (R)-8-(Benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one C->D Intramolecular Cyclization (Base-mediated)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This section provides a detailed, step-by-step methodology for the synthesis. The causality behind experimental choices is explained to provide field-proven insights.

Step 1: Synthesis of 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one (Precursor)

  • Rationale: This step introduces the two-carbon chain at the 5-position of the quinolinone ring, which will be converted into the oxirane. A Friedel-Crafts acylation is a standard method for this transformation.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add bromoacetyl bromide dropwise.

    • Add 8-benzyloxy-quinolin-2(1H)-one portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one as a solid.[3]

Step 2: Asymmetric Reduction to (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

  • Rationale: This is the critical stereochemistry-defining step. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (CBS catalyst), is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[4][5] The (S)-CBS catalyst is typically used to produce the (R)-alcohol.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the (S)-CBS catalyst in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BMS) dropwise.

    • Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst-borane complex.

    • Slowly add a solution of 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one in anhydrous THF to the reaction mixture at 0 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure and purify the resulting chiral alcohol by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to this compound

  • Rationale: The final step involves an intramolecular Williamson ether synthesis (S_N2 reaction). The hydroxyl group, deprotonated by a base, displaces the adjacent bromide to form the epoxide ring.

  • Protocol:

    • Dissolve the chiral bromohydrin from the previous step in a suitable solvent such as methanol or THF.

    • Add a base, for example, potassium carbonate or sodium hydroxide, to the solution.

    • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be further purified by recrystallization or column chromatography to yield the final this compound.

Part 3: Application in Drug Development - The Synthesis of Indacaterol

The primary and most significant application of this compound is as a key intermediate in the synthesis of Indacaterol, a potent and long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[6]

The Role of the Epoxide Intermediate

The epoxide ring in this compound is a highly reactive electrophilic moiety. It undergoes a regioselective ring-opening reaction upon nucleophilic attack by the amine group of 2-amino-5,6-diethylindane. This reaction forms the crucial amino alcohol linkage present in the final Indacaterol molecule. The stereochemistry of the epoxide directly translates to the stereochemistry of the hydroxyl group in Indacaterol, which is essential for its pharmacological activity.

Reaction Pathway to Indacaterol

Indacaterol_Synthesis A (R)-8-(Benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one C Protected Indacaterol Intermediate A->C Epoxide Ring Opening B 2-Amino-5,6-diethylindane B->C D Indacaterol C->D Deprotection (Debenzylation)

Caption: Key steps in the synthesis of Indacaterol from the epoxide intermediate.

The condensation of the quinolone epoxide with the indanamine derivative can lead to impurities, and reaction conditions often require elevated temperatures.[7] Subsequent purification of the resulting intermediate is often achieved through the formation of an acid addition salt, such as the tartrate or benzoate salt, followed by deprotection of the benzyl group via catalytic hydrogenation to yield Indacaterol.[6][7]

Part 4: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one (or carbostyril) scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.

Diverse Biological Activities

Derivatives of quinolin-2-one have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer: Some derivatives have shown potent antiproliferative effects against various cancer cell lines.[8]

  • Anti-inflammatory: The scaffold has been utilized to develop compounds with anti-inflammatory properties.

  • Antimicrobial and Antiviral: Quinolinone derivatives have been investigated for their activity against bacteria, fungi, and viruses, including HIV.[9]

  • Cardiovascular: Certain derivatives have been developed as anti-thrombotic and anti-arteriostenotic agents.

  • Central Nervous System (CNS) Activity: The ability of some quinolinones to cross the blood-brain barrier has led to their exploration as potential treatments for CNS disorders.

The diverse biological profile of the quinolin-2-one core highlights the importance of intermediates like this compound in providing access to novel therapeutic agents.

Conclusion

This compound is more than just a chemical entity; it is a testament to the elegance and precision of modern asymmetric synthesis and a critical component in the production of a life-changing medication. This guide has provided a comprehensive overview of its chemical identity, a detailed look into its synthesis with a focus on stereochemical control, and its pivotal role in the synthesis of Indacaterol. The broader context of the quinolin-2(1H)-one scaffold's importance in drug discovery further emphasizes the value of this and related molecules to the scientific community. For researchers and professionals in drug development, a thorough understanding of such key intermediates is indispensable for the innovation of future therapeutics.

References

  • U.S. Patent 9,682,935. (2017). Process for preparation of indacaterol or its pharmaceutically acceptable salts.
  • Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • European Patent EP 3 848 354 B1. (2022). Process for the preparation of indacaterol and intermediates thereof. European Patent Office. [Link]

  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • European Patent EP 2 897 937 B1. (n.d.). Process for the preparation of indacaterol and intermediates thereof.
  • Mondal, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. CompTox Chemicals Dashboard. [Link]

  • International Journal of Research in Science and Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Noble Chemistry. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary [Video]. YouTube. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]

  • PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (n.d.). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. [Link]

Sources

The Synthesis and Application of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of a Key Chiral Intermediate for the Bronchodilator Indacaterol

Introduction: A Cornerstone Intermediate in Respiratory Medicine

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, a chiral epoxide with the chemical formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol , serves as a pivotal intermediate in the synthesis of Indacaterol.[1][2] Indacaterol is a potent, long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of Indacaterol is intrinsically linked to its specific stereochemistry, which necessitates precise chiral control during its synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this critical epoxide intermediate, offering field-proven insights for researchers and professionals in drug development and process chemistry.

Strategic Synthesis: Achieving Chiral Purity

The industrial synthesis of this compound is a multi-step process that hinges on the establishment of the correct stereocenter at the oxirane ring. The most common and efficient pathway involves the asymmetric reduction of a prochiral ketone precursor, followed by an intramolecular cyclization. This strategy ensures a high enantiomeric excess (e.e.) of the desired (R)-enantiomer, which is crucial for the subsequent steps and the final drug's efficacy.

The overall synthetic pathway can be visualized as a three-stage process starting from the readily available 8-(benzyloxy)quinolin-2(1H)-one.

Synthesis_Overview A 8-(Benzyloxy)quinolin-2(1H)-one B 8-(Benzyloxy)-5-(2-bromoacetyl) quinolin-2(1H)-one A->B Friedel-Crafts Acylation C 8-(Benzyloxy)-5-((R)-2-bromo-1-hydroxyethyl) quinolin-2(1H)-one B->C Asymmetric Reduction (CBS) D (R)-8-(Benzyloxy)-5-(oxiran-2-yl) quinolin-2(1H)-one C->D Intramolecular Cyclization

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the Prochiral Ketone Precursor

The synthesis begins with the Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one. This reaction introduces the bromoacetyl group at the C5 position of the quinolinone ring, creating the prochiral α-bromoketone, 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one.[3]

  • Expertise & Experience: The choice of Lewis acid and reaction conditions is critical to favor acylation at the desired C5 position and to minimize side reactions. Aluminum chloride (AlCl₃) is a common choice, and the reaction is typically performed in an inert solvent like dichloromethane or dichloroethane at reduced temperatures to control reactivity.

Stage 2: Asymmetric Reduction of the Ketone (Corey-Itsuno-Shibata Reduction)

This is the key stereochemistry-defining step. The prochiral ketone is enantioselectively reduced to the corresponding (R)-bromohydrin using the Corey-Itsuno-Shibata (CBS) reduction method. This reaction employs a chiral oxazaborolidine catalyst, which directs the hydride delivery from a borane source (like borane-dimethyl sulfide complex, BMS) to one face of the carbonyl group.

  • Causality Behind Experimental Choices: The use of the (R)-methyl CBS catalyst ((R)-2-Methyl-CBS-oxazaborolidine) is specifically chosen to produce the desired (R)-alcohol. The catalyst forms a complex with the borane, creating a sterically defined pocket. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, exposing one enantiotopic face to an intramolecular hydride transfer from the coordinated borane. This elegant mechanism translates the catalyst's chirality into the product with high fidelity. The reaction must be conducted under anhydrous conditions, as water can negatively impact enantioselectivity.[4]

CBS_Reduction cluster_0 CBS Catalyst-Borane Complex Formation cluster_1 Stereoselective Reduction CBS (R)-CBS Catalyst Complex Active Catalyst-BH3 Complex CBS->Complex BMS BH3-SMe2 BMS->Complex TS Six-membered Transition State Complex->TS Ketone Prochiral Ketone Ketone->TS Product (R)-Bromohydrin TS->Product

Caption: CBS reduction mechanism.

Detailed Protocol: Synthesis of 8-(Benzyloxy)-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone

  • Inert Atmosphere: Under a nitrogen atmosphere, charge a suitable reactor with tetrahydrofuran (THF).

  • Addition of Ketone: Add 1-(8-(benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanone (1.0 eq).

  • Cooling: Cool the resulting mixture to 0-5 °C.

  • Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (approx. 0.075 eq).

  • Reducing Agent Addition: Add borane dimethyl sulfide complex (BMS) (approx. 0.24 eq) dropwise, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Upon completion, slowly add methanol to quench the excess borane, while maintaining the temperature at 0-10 °C.

  • Workup: The mixture is then typically worked up by distillation of the solvent and precipitation of the product from an acidic aqueous solution.

  • Isolation: The resulting solid is filtered, washed with water, and dried to yield the product with a typical yield of around 95%.

Stage 3: Intramolecular Cyclization to Form the Epoxide

The final step is the base-promoted intramolecular Sₙ2 reaction of the (R)-bromohydrin intermediate. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, displacing the bromide to form the three-membered oxirane ring.

  • Trustworthiness through Mechanism: This reaction proceeds via a classic Williamson ether synthesis mechanism. The stereochemistry at the hydroxyl-bearing carbon is retained, while the carbon bearing the bromide undergoes inversion of configuration. Since the preceding step established the (R) configuration at the alcohol center, this inversion is critical and ultimately leads to the desired (R) configuration of the final epoxide. Common bases for this transformation include potassium carbonate, sodium hydroxide, or potassium tert-butoxide in a suitable solvent like methanol or THF.[5]

Detailed Protocol: Synthesis of this compound

  • Dissolution: Dissolve the (R)-bromohydrin intermediate in a suitable solvent such as methanol or a THF/water mixture.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1-1.5 eq), to the solution.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography if necessary.

Characterization and Quality Control: A Self-Validating System

Ensuring the chemical identity, purity, and stereochemical integrity of the final epoxide is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Parameter Method Typical Specification
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure.
Purity (Chemical) HPLC≥98%[6]
Purity (Enantiomeric) Chiral HPLC≥99% e.e.
Appearance VisualSolid[6]

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess. The separation is achieved on a chiral stationary phase (CSP).

  • Expertise in Method Development: Selecting the appropriate chiral column is often empirical. For quinoline-based structures, polysaccharide-based columns (e.g., Chiralpak series with cellulose or amylose derivatives) are often a good starting point. Method development involves screening different mobile phases (typically mixtures of hexane/isopropanol or other alcohols for normal phase, or acetonitrile/water/buffers for reversed-phase) to achieve baseline separation of the (R) and (S) enantiomers.[7]

Application in Drug Synthesis: The Final Step to Indacaterol

The primary application of this compound is its reaction with 2-amino-5,6-diethylindane. This is a nucleophilic ring-opening of the epoxide.

Indacaterol_Formation Epoxide (R)-8-(Benzyloxy)-5-(oxiran-2-yl) quinolin-2(1H)-one Protected Protected Indacaterol (Benzyl Ether) Epoxide->Protected Nucleophilic Ring Opening Amine 2-Amino-5,6-diethylindane Amine->Protected Indacaterol Indacaterol Protected->Indacaterol Debenzylation (Hydrogenolysis)

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a synthetic heterocyclic compound featuring a quinolinone core, a benzyloxy substituent, and a chemically reactive (R)-oxirane (epoxide) ring.[1][2] An analysis of its structure provides the foundational logic for a comprehensive biological screening cascade. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be the core of many compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[3][4][5][6][7][8] The epoxide moiety is an electrophilic group, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. This suggests the compound could act as an irreversible enzyme inhibitor or an alkylating agent, a mechanism exploited by numerous approved drugs.[9]

This guide, intended for researchers in drug discovery and development, outlines a systematic, multi-tiered approach to screen and characterize the biological activities of this specific molecule. We will proceed from broad, high-throughput phenotypic screens to more focused mechanistic and target identification studies, explaining the scientific rationale behind each experimental choice.

Tier 1: Primary Screening - Establishing a Biological Activity Profile

The initial goal is to cast a wide net to determine if the compound exhibits any significant biological activity at pharmacologically relevant concentrations. We will focus on two major areas where quinolinone and epoxide-containing compounds have historically shown promise: cancer and infectious diseases.

In Vitro Cytotoxicity Screening

Scientific Rationale: The quinolinone core is present in many agents that disrupt cell proliferation, induce apoptosis, or arrest the cell cycle, making cancer a primary indication to investigate.[5] A broad-spectrum cytotoxicity screen against a diverse panel of human cancer cell lines is the most efficient first step to identify potential anticancer activity.[10][11] Including a non-cancerous cell line is crucial for assessing preliminary selectivity.

Recommended Cell Line Panel:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal cancer

  • PC-3: Prostate cancer

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[10][11]

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound solutions to the cells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[12] Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to identify any dose-dependent cytotoxic effects.

Antimicrobial Activity Screening

Scientific Rationale: The quinoline ring is the foundational structure of the quinolone class of antibiotics. Therefore, evaluating the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical step.[3][13][14]

Recommended Microbial Panel:

  • Gram-positive bacteria: Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli

  • Fungus: Candida albicans

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., adjusted to a 0.5 McFarland standard).[15]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate sterile broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) growth controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Tier 2: Secondary Screening - Elucidating the Mode of Action

If significant activity ("hits") is observed in Tier 1, the next phase is to confirm this activity, establish a precise dose-response relationship, and begin investigating the mechanism by which the compound exerts its effect. This guide will proceed assuming a cytotoxic hit was identified.

Workflow for Secondary Screening of a Cytotoxic Hit

G Tier1 Tier 1 Hit (e.g., Cytotoxicity in A549 cells) DoseResponse Dose-Response Curve & IC50 Determination Tier1->DoseResponse Confirm Hit ApoptosisAssay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) DoseResponse->ApoptosisAssay How does it kill? CellCycle Cell Cycle Analysis (Propidium Iodide Staining) DoseResponse->CellCycle Does it stop growth? CaspaseAssay Caspase Activity Assay (Caspase-3/7, -8, -9) ApoptosisAssay->CaspaseAssay Investigate Apoptotic Pathway PathwayScreen Tier 3: Pathway Analysis (e.g., Western Blot) CaspaseAssay->PathwayScreen CellCycle->PathwayScreen

Caption: Tier 2 workflow to characterize a primary cytotoxic hit.

Dose-Response Analysis and IC50 Determination

Scientific Rationale: To quantify the potency of the compound, a detailed dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the compound's activity across different cell lines and against known drugs.

Protocol: This follows the same procedure as the MTT assay (Section 1.1) but uses a narrower, more granular range of concentrations (e.g., 10-12 points in a semi-log dilution series) centered around the estimated effective concentration from the primary screen. The resulting data is fitted to a four-parameter logistic curve to accurately determine the IC50 value.

Apoptosis vs. Necrosis Assay

Scientific Rationale: It is essential to determine whether the compound induces a programmed form of cell death (apoptosis) or a more chaotic, inflammatory death (necrosis). Apoptosis is often a preferred mechanism for anticancer drugs. This can be distinguished using flow cytometry with Annexin V (a marker for early apoptosis) and propidium iodide (PI, a marker for late apoptosis/necrosis).

Protocol: Annexin V/PI Staining

  • Treatment: Treat the sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.

  • Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell population will segregate into four quadrants:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Cell Cycle Analysis

Scientific Rationale: Many anticancer agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing. Analyzing the DNA content of cells via flow cytometry can reveal such an arrest.

Protocol: Propidium Iodide Staining

  • Treatment: Treat cells as described in Section 2.2.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide.

  • Analysis: Analyze the cells by flow cytometry. The intensity of PI fluorescence corresponds to the DNA content, allowing for quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Target Deconvolution and Mechanistic Elucidation

The presence of the epoxide ring strongly suggests the compound may be a covalent inhibitor.[9] Furthermore, the quinolinone scaffold is known to interact with a variety of protein targets, including protein kinases and topoisomerases.[5][16][17] The goal of Tier 3 is to identify the specific molecular target(s) and signaling pathways modulated by the compound.

Hypothesis-Driven Pathway Analysis

Scientific Rationale: Based on the results from Tier 2 (e.g., apoptosis induction), we can form hypotheses about which signaling pathways are involved. For instance, apoptosis is often regulated by the PI3K/Akt and MAPK/ERK pathways. Western blotting can be used to probe the phosphorylation status of key proteins in these pathways.

Protocol: Western Blot Analysis

  • Treatment & Lysis: Treat cells with the compound at its IC50 for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: A change in the ratio of phosphorylated to total protein or the appearance of cleaved forms (e.g., cleaved PARP) indicates pathway modulation.

Target Identification: Covalent Protein Labeling

Scientific Rationale: To directly identify the protein target(s) that the epoxide ring covalently binds to, a chemical proteomics approach can be employed. This involves using a probe version of the compound that contains a "clickable" tag (e.g., an alkyne or azide) for subsequent enrichment and identification by mass spectrometry. While synthesis of such a probe is a significant undertaking, it provides the most direct evidence of target engagement.

Target Validation: In Vitro Enzyme Assays

Scientific Rationale: Once a putative target is identified (e.g., a specific kinase or an enzyme like soluble epoxide hydrolase), its inhibition must be confirmed using a purified, recombinant version of the protein in a cell-free assay.[18][19][20][21]

Example Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate peptide, and ATP.

  • Inhibition: Add the test compound at various concentrations.

  • Reaction & Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate, often using luminescence-based or fluorescence-based detection systems.

  • Analysis: Calculate the IC50 of the compound for the specific enzyme, confirming it as a direct target.

Data Presentation and Interpretation

Throughout the screening process, data should be meticulously recorded and presented clearly.

Table 1: Example Summary of Primary Screening Results
Cell Line / MicrobeAssay TypeResult (at 10 µM)
A549 (Lung Cancer)MTT15% Viability
MCF-7 (Breast Cancer)MTT85% Viability
HEK293 (Normal)MTT92% Viability
S. aureusBroth MicrodilutionMIC > 100 µM
E. coliBroth MicrodilutionMIC > 100 µM
Table 2: Example Summary of Secondary Screening in A549 Cells
ParameterAssayResult
PotencyDose-Response (MTT)IC50 = 2.5 µM
Mode of DeathAnnexin V/PI60% Apoptosis
Cell Cycle EffectPropidium IodideG2/M Arrest

Conclusion

This technical guide presents a logical and robust framework for the biological activity screening of this compound. The strategy is built upon the chemical features of the molecule—the pharmacologically privileged quinolinone core and the reactive epoxide ring. By progressing through a tiered system of broad phenotypic screening, mechanistic investigation, and target deconvolution, researchers can efficiently and effectively characterize the compound's therapeutic potential, generating the critical data needed for further drug development efforts. Each step is designed to be self-validating, with clear decision points guiding the transition to the next, more focused stage of inquiry.

References
  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Biological activities of quinoline derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). IJPRA. Available at: [Link]

  • 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. ResearchGate. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one - EPA. United States Environmental Protection Agency. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. MDPI. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. ResearchGate. Available at: [Link]

  • Fragment Screening of Soluble Epoxide Hydrolase for Lead Generation-Structure-Based Hit Evaluation and Chemistry Exploration | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. IJPSRR. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. MDPI. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. MDPI. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. MDPI. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. MDPI. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. MDPI. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits | Journal of Chemical Information and Modeling - ACS Publications. American Chemical Society Publications. Available at: [Link]

Sources

The Pivotal Role of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in Asymmetric Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one stands as a critical chiral building block in contemporary organic synthesis, most notably as a key intermediate in the industrial-scale production of Indacaterol, a long-acting beta-adrenergic agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic application of this valuable epoxide. We will explore the nuances of its preparation through asymmetric epoxidation and its pivotal role in the regioselective construction of the Indacaterol side chain. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of Chiral Epoxides in Medicinal Chemistry

Chiral epoxides are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.[1] The inherent ring strain of the oxirane ring makes them susceptible to nucleophilic attack, allowing for the stereospecific introduction of new functional groups.[2] The quinolinone moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The fusion of a chiral epoxide to this versatile heterocycle, as seen in this compound, creates a powerful synthon for the construction of complex molecular architectures.

The primary and most well-documented application of this specific epoxide is in the synthesis of Indacaterol.[6][7] The (R)-configuration of the epoxide is crucial for the desired pharmacological activity of the final drug product. This guide will delve into the synthetic strategies employed to generate this chiral center and its subsequent transformation into the core of the Indacaterol molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃[8]
Molecular Weight 293.32 g/mol [8]
CAS Number 173140-90-4[8]
Appearance White to off-white or faintly yellow crystalline powder[9]
IUPAC Name 5-((2R)-oxiran-2-yl)-8-(phenylmethoxy)-1H-quinolin-2-one[8]

Synthetic Pathways to this compound

The synthesis of this chiral epoxide is a multi-step process that requires careful control of stereochemistry. The most logical and industrially relevant approach involves the asymmetric epoxidation of a vinyl precursor. This pathway can be broken down into three key stages:

  • Synthesis of the Quinolinone Core: The foundational 8-hydroxyquinolin-2(1H)-one scaffold can be synthesized through established methods such as the Skraup or Friedländer synthesis.[10] The hydroxyl group is then protected, typically as a benzyl ether, to prevent unwanted side reactions in subsequent steps.[4]

  • Introduction of the Vinyl Group: A common strategy to introduce the vinyl group at the C5 position is through the formylation of the protected quinolinone to yield 8-(benzyloxy)-5-formylquinolin-2(1H)-one. This aldehyde then serves as a substrate for a Wittig-type reaction to generate the desired terminal alkene, 8-(benzyloxy)-5-vinylquinolin-2(1H)-one.[11][12]

  • Asymmetric Epoxidation: This is the most critical step for establishing the required (R)-stereochemistry. Several powerful asymmetric epoxidation methods have been developed, with the Jacobsen-Katsuki and Sharpless epoxidations being prominent examples for the enantioselective conversion of alkenes to epoxides.[13][14] Another potential route for the formation of the epoxide from the aldehyde precursor is the Corey-Chaykovsky reaction, which involves the use of a sulfur ylide.[14][15][16]

Synthesis_Pathway A 8-Benzyloxyquinolin-2(1H)-one B 8-Benzyloxy-5-formylquinolin-2(1H)-one A->B Formylation C 8-Benzyloxy-5-vinylquinolin-2(1H)-one B->C Wittig Reaction D This compound B->D Corey-Chaykovsky Reaction C->D Asymmetric Epoxidation Indacaterol_Synthesis A This compound C O-Benzyl Indacaterol A->C B 2-Amino-5,6-diethylindan B->C D Indacaterol C->D Debenzylation

Sources

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

This guide provides a detailed exploration of the molecular architecture and conformational dynamics of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of the quinolin-2(1H)-one scaffold, a privileged structure in numerous pharmacologically active agents, combined with a stereospecific, reactive epoxide moiety, marks this compound as a valuable synthetic intermediate and a potential lead for targeted therapies.

Understanding the three-dimensional structure and preferred conformations of this molecule is paramount, as these features directly govern its interaction with biological targets, ultimately dictating its efficacy and selectivity. This document synthesizes fundamental structural data with proven analytical methodologies to offer a comprehensive overview for scientific professionals.

Core Molecular Structure and Properties

The foundational step in any molecular investigation is the precise characterization of its structure and fundamental properties. This compound is a heterocyclic compound built upon a quinolin-2(1H)-one core.

Key Structural Features:

  • Quinolin-2(1H)-one Core: This bicyclic aromatic lactam is a common motif in compounds with diverse biological activities, including anticancer and neuroprotective properties.[1][2][3] Its planarity and potential for hydrogen bonding via the amide group are critical determinants of its molecular interactions.

  • Benzyloxy Group at C8: An ether-linked benzyl group is positioned at the 8th carbon of the quinolinone ring. The flexibility of this group contributes significantly to the molecule's conformational landscape.

  • (R)-Oxirane Moiety at C5: A chiral epoxide (oxirane) ring with a defined (R)-configuration is attached at the 5th position. This strained three-membered ring is an electrophilic functional group, capable of reacting with nucleophiles, making it a key feature for potential covalent interactions with biological macromolecules.

The essential identification and physicochemical properties of the molecule are summarized below.

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 173140-90-4[4]
Molecular Formula C₁₈H₁₅NO₃[6][7]
Molecular Weight 293.32 g/mol [8]
Monoisotopic Mass 293.105193 Da[6][7]

Conformational Analysis: A Multidimensional Perspective

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformational space of this compound is primarily defined by the rotation around several key single bonds. Understanding the energetic favorability of different conformers is crucial for predicting binding affinities and designing more potent analogues.

The principal rotatable bonds that dictate the molecule's overall conformation are:

  • The C5-C(oxirane) bond, determining the orientation of the epoxide relative to the quinolinone plane.

  • The C8-O(benzyloxy) bond.

  • The O-CH₂(benzyl) bond.

A combination of computational and experimental methods is required to fully characterize this conformational landscape.

Computational Modeling: Mapping the Energy Landscape

In the absence of empirical crystal data, computational chemistry provides an indispensable toolkit for predicting and analyzing molecular conformations.[1] Density Functional Theory (DFT) calculations, in particular, offer a robust balance of accuracy and computational efficiency for molecules of this size.

The causality behind this approach is to systematically map the potential energy surface of the molecule as a function of its torsional degrees of freedom. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them.

Workflow for Computational Conformational Analysis:

A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore rotational space C Clustering & Selection of Low-Energy Conformers B->C Identify unique geometries D Geometry Optimization (DFT, e.g., B3LYP/6-31G*) C->D Refine structures with high accuracy E Frequency Calculation & Thermodynamic Analysis D->E Confirm true minima, obtain Gibbs free energy F Population Analysis (Boltzmann Distribution) E->F Predict relative abundance at STP

Caption: Workflow for computational conformational analysis.

This self-validating system ensures that the identified conformers are true energy minima (confirmed by the absence of imaginary frequencies in the frequency calculation) and allows for a quantitative prediction of their relative populations in a given environment.

Experimental Validation: Probing the Solid and Solution States

While computational methods are predictive, experimental techniques provide tangible data on the molecule's conformation in specific phases.

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[9][10] The process involves growing a high-quality crystal and analyzing the diffraction pattern produced when it is irradiated with X-rays.[11][12] This pattern is then used to generate an electron density map, from which the precise atomic positions can be resolved.

Should a crystal structure be obtained, it would provide definitive data on bond lengths, bond angles, and the torsional angles of the preferred solid-state conformer. This information is invaluable for benchmarking and validating the results of computational models.

Generalized X-Ray Crystallography Workflow:

A High-Purity Sample Synthesis B Crystal Growth (Vapor diffusion, slow evaporation, etc.) A->B C Crystal Mounting & X-ray Diffraction B->C D Data Collection & Processing C->D E Structure Solution (Phase problem) D->E F Structure Refinement E->F G Final Structural Model & Validation F->G

Caption: Standard workflow for single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and conformation in solution.[13] Unlike the static picture provided by X-ray crystallography, NMR data reflects the time-averaged conformation of the molecule, providing crucial insights into its dynamic behavior in a liquid environment, which is more representative of physiological conditions.

Experimental Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton resonances. Protons on the epoxide ring are expected to resonate in the 2.9-3.2 ppm range.[14][15]

    • Acquire a ¹³C NMR spectrum (and DEPT variants) to identify all unique carbon environments.

  • 2D NMR for Structural Connectivity:

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

  • 2D NMR for Conformational Analysis:

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

    • Causality: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern and intensity of these cross-peaks (e.g., between the oxirane protons and protons on the quinolinone or benzyloxy groups), a 3D model of the predominant solution-state conformation can be constructed.

Expected Spectroscopic Data:

AnalysisExpected Observations
¹H NMR Signals for aromatic protons (quinolinone and benzyl rings), a singlet for the benzylic CH₂, distinct multiplets for the three oxirane protons (approx. 2.9-3.2 ppm), and a broad singlet for the N-H proton.[14][15]
¹³C NMR Resonances for the C=O carbon (amide), aromatic carbons, the benzylic CH₂ carbon, and the two aliphatic carbons of the oxirane ring.
Mass Spec (HRMS) A precise mass measurement corresponding to the molecular formula C₁₈H₁₅NO₃, confirming elemental composition.[6][7]

Significance in Drug Discovery and Development

The careful study of molecular structure and conformation is not merely an academic exercise; it is a cornerstone of modern drug design.

The quinolinone core is a well-established pharmacophore, while the electrophilic epoxide ring presents an opportunity for targeted covalent inhibition—a strategy gaining prominence for achieving high potency and prolonged duration of action. The conformation of the molecule dictates how the epoxide is presented to a target nucleophile (e.g., a cysteine or serine residue in an enzyme's active site). Similarly, the orientation of the benzyloxy group can be critical for fitting into hydrophobic pockets and establishing favorable van der Waals interactions.

Structure Molecular Structure (C₁₈H₁₅NO₃) Conformation 3D Conformation (Torsional Angles) Structure->Conformation determines Binding Target Binding (Lock & Key) Conformation->Binding governs Activity Biological Activity (Efficacy & Selectivity) Binding->Activity leads to

Sources

Methodological & Application

The Pivotal Role of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one , a chiral epoxide derivative of a quinolinone core, stands as a testament to the intricate molecular architecture required for potent and selective pharmacological activity. While its name may be cumbersome to the uninitiated, to the medicinal chemist, it represents a cornerstone intermediate in the synthesis of life-changing therapeutics. This technical guide will delve into the primary application of this compound as a key precursor to the ultra-long-acting β2-adrenergic agonist, Indacaterol, and explore the broader potential of the quinolinone scaffold in drug discovery. We will provide detailed, field-proven protocols for its use, underpinned by a rationale for each experimental choice, to empower researchers in their quest for novel therapeutic agents.

The Quinolinone Core: A Privileged Scaffold in Drug Discovery

The quinolinone structural motif is a mainstay in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3][4] This heterocyclic system is present in numerous approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities, including:

  • Anticancer: Derivatives have been shown to inhibit tumor growth through various mechanisms.

  • Antimicrobial: The quinolinone core is the basis for a class of antibiotics known as quinolones.

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties.[2]

  • Antiviral: The scaffold has been explored for the development of antiviral agents.[5]

  • Cardiovascular: Some quinolinone-based compounds have shown effects on the cardiovascular system.[2]

The versatility of the quinolinone ring system, coupled with the stereospecificity offered by the (R)-oxirane moiety, makes this compound a highly valuable building block in the synthesis of complex and targeted therapeutics.

Application Highlight: Synthesis of Indacaterol, a Potent Bronchodilator

The most prominent and well-documented application of this compound is its role as a pivotal intermediate in the synthesis of Indacaterol.[6][7] Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) approved for the treatment of chronic obstructive pulmonary disease (COPD).[7] Its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[7]

The synthesis of Indacaterol hinges on the nucleophilic ring-opening of the epoxide in this compound by 2-amino-5,6-diethylindane. This reaction forms the crucial β-amino alcohol moiety of the final drug molecule. The benzyloxy group serves as a protecting group for the 8-hydroxyl functionality of the quinolinone core, which is deprotected in the final step of the synthesis.

Synthetic Pathway Overview

The overall synthetic route from the starting epoxide to Indacaterol can be visualized as a multi-step process. The key transformation involving our topic compound is the epoxide ring-opening, followed by deprotection.

G A (R)-8-(Benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one C O-Benzyl Indacaterol (Protected Intermediate) A->C Epoxide Ring Opening B 2-Amino-5,6-diethylindane B->C D Indacaterol (Final API) C->D Debenzylation (e.g., Hydrogenolysis) G A (R)-8-(Benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one C Library of Chiral β-Substituted Quinolinones A->C Nucleophilic Ring Opening B Diverse Nucleophiles (e.g., R-NH2, R-OH, R-SH) B->C D Biological Screening (e.g., Anticancer, Antimicrobial, etc.) C->D Structure-Activity Relationship Studies

Sources

Application Notes and Protocols for 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of a Key Pharmaceutical Intermediate

8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is a chiral epoxide-containing quinolinone derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs, particularly the reactive oxirane (epoxide) ring and the quinolinone core, render it a valuable intermediate in the synthesis of various biologically active molecules, including certain types of β-blockers and potential anticancer agents.[3][4][5] The inherent reactivity of the epoxide group, while synthetically advantageous, necessitates meticulous handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel.

This comprehensive guide provides a detailed framework for the safe and effective handling, storage, and utilization of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone, grounded in an understanding of its chemical properties and reactivity. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to empower researchers to work with this compound confidently and reproducibly.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is fundamental to its proper handling.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃[1]
Molecular Weight 293.32 g/mol
CAS Number 173140-90-4 ((2R)-isomer)[6]
Appearance Solid
Purity Typically ≥97%[6]
Storage Temperature 2-8°C[6]

Safety and Hazard Assessment: A Proactive Approach

The presence of the epoxide and quinolinone moieties dictates the primary hazards associated with this compound. The following hazard statements and precautionary measures are derived from available safety data for the compound and its structural analogs.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

Personal Protective Equipment (PPE): An Impenetrable Barrier

A robust PPE regimen is non-negotiable when handling this compound. The following diagram illustrates the minimum required PPE.

PPE_Workflow cluster_ppe Standard Laboratory PPE Safety_Goggles Chemical Splash Goggles Handling_Compound Handling 8-benzyloxy-5- [(2R)-2-oxiranyl]-2(1H)-quinolinone Safety_Goggles->Handling_Compound Lab_Coat Flame-Resistant Lab Coat Lab_Coat->Handling_Compound Gloves Nitrile Gloves Gloves->Handling_Compound Researcher Researcher Researcher->Safety_Goggles Eye Protection Researcher->Lab_Coat Body Protection Researcher->Gloves Hand Protection

Caption: Essential Personal Protective Equipment for handling the compound.

Handling Procedures: Mitigating Risk Through Careful Technique

The reactivity of the epoxide ring is a central consideration in all handling protocols. Epoxides are susceptible to ring-opening by a wide range of nucleophiles, including water, under both acidic and basic conditions. This reactivity underscores the importance of a controlled and inert handling environment.

Protocol 1: Aliquoting and Solution Preparation

Objective: To accurately weigh and dissolve the solid compound while minimizing exposure and degradation.

Materials:

  • 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone solid

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Inert gas source (Nitrogen or Argon)

  • Calibrated analytical balance

  • Spatula

  • Glass vials with PTFE-lined caps

  • Syringes and needles

Procedure:

  • Inert Atmosphere: Before opening the primary container, flush the weighing area and all glassware with a gentle stream of an inert gas (e.g., nitrogen or argon). This is crucial to displace atmospheric moisture, a potential nucleophile that can hydrolyze the epoxide.

  • Temperature Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare a clean, dry vial on the analytical balance. Quickly transfer the desired amount of the solid to the vial using a clean spatula. Minimize the time the primary container is open.

  • Sealing: Immediately cap the vial and the primary container. Purge the headspace of both with inert gas before tightly sealing.

  • Dissolution: Add the desired volume of anhydrous solvent to the vial containing the aliquot. If necessary, gently warm the vial or sonicate to facilitate dissolution.

  • Storage of Solution: Once dissolved, purge the headspace of the vial with inert gas before sealing. Store the solution under the recommended conditions (see Storage Procedures).

Storage Protocols: Preserving Compound Integrity

The long-term stability of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is contingent upon strict adherence to appropriate storage conditions. The primary degradation pathway of concern is the hydrolysis of the epoxide ring to the corresponding diol.

Degradation_Pathway Epoxide 8-benzyloxy-5-[(2R)-2-oxiranyl] -2(1H)-quinolinone Diol 8-benzyloxy-5-(2,3-dihydroxypropyl) -2(1H)-quinolinone Epoxide->Diol Ring-Opening Reaction Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Epoxide Attacks Epoxide Ring

Caption: Potential degradation of the epoxide via nucleophilic attack.

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C.[6] Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. This minimizes exposure to atmospheric moisture and oxygen.

  • Form: For long-term storage, it is advisable to store the compound as a solid rather than in solution. If solutions are prepared, they should be used as fresh as possible.

Disposal Procedures: Environmental Responsibility

Unused or waste 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone and its containers must be disposed of as hazardous chemical waste.

Protocol 2: Waste Disposal

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and spatulas, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and solvent rinses in a designated halogenated or non-halogenated solvent waste container, as appropriate for the solvent used.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous liquid waste.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Conclusion: A Foundation for Reliable Research

The successful application of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone in research and development hinges on a comprehensive understanding of its chemical nature and the implementation of rigorous handling and storage protocols. By recognizing the inherent reactivity of the epoxide functionality and taking proactive measures to mitigate degradation and ensure safety, researchers can confidently utilize this valuable intermediate to advance their scientific objectives. The guidelines presented in this document provide a robust framework for achieving this, fostering both scientific integrity and a culture of safety in the laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13897641, 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link].

  • Hsiao, C.-A., et al. (2018). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 175(1), 101-115. Available at: [Link].

  • Journal of Medicinal and Medical Chemistry (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link].

  • MDPI (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link].

  • MDPI (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link].

  • bioRxiv (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link].

  • ResearchGate (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link].

  • NIH (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Retrieved from [Link].

  • ScienceOpen (2022). Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta- adrenergic receptors in medulloblastoma. Retrieved from [Link].

  • U.S. Environmental Protection Agency (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11667867, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link].

  • bioRxiv (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link].

  • ResearchGate (2012). Reaction of Quinoline-5,8-Diones with Selected Charged Phosphorus Nucleophiles. Retrieved from [Link].

  • PubMed (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Retrieved from [Link].

  • ResearchGate (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link].

  • Novaliq (n.d.). C-Perfluorohexyloctane following Topical Ocular Administration to Rabbits. Retrieved from [Link].

  • MDPI (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link].

  • Analytical Methods (2014). Partitioned dispersive liquid-liquid microextraction for the determination of multiple components in dissolution samples of Huoxiang Zhengqi tablets. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10890359, 8-Benzyloxy-2-oxo-1H-quinoline. Retrieved from [Link].

Sources

Scale-up synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Introduction: A Key Chiral Intermediate in Pharmaceutical Synthesis

This compound is a high-value chiral building block crucial in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinolinone core, a chiral epoxide, and a benzyl protecting group, makes it a versatile intermediate. The primary challenge in its synthesis lies in the stereoselective introduction of the (R)-epoxide on a large scale, which demands a robust, safe, and economically viable process.

This document serves as a comprehensive guide for researchers, chemists, and process development professionals, detailing a scalable synthetic route. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations inherent in scaling up chemical reactions, particularly exothermic epoxidations.

Strategic Overview: A Multi-Step Approach to Chirality and Complexity

The synthesis is strategically divided into three main stages: construction of the core quinolinone structure, introduction of a reactive handle for epoxidation, and the final, crucial asymmetric epoxidation. This linear approach allows for purification and quality control at each intermediate stage, ensuring the final product meets stringent purity specifications.

G cluster_0 Stage 1: Quinolinone Core Synthesis cluster_1 Stage 2: Installation of Epoxidation Precursor cluster_2 Stage 3: Asymmetric Epoxidation A 2-Amino-3-(benzyloxy)phenol B 8-(Benzyloxy)quinolin-2(1H)-one A->B Skraup-Doebner-von Miller Reaction C 5-Allyl-8-(benzyloxy)quinolin-2(1H)-one B->C Claisen Rearrangement or Direct Allylation D This compound C->D Jacobsen-Katsuki Epoxidation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Quinolinone Core

The quinolinone scaffold is the foundation of the target molecule. A reliable method for its construction is a modified Skraup-Doebner-von Miller reaction, which builds the heterocyclic ring system from an aniline derivative.

Protocol 1: Synthesis of 8-(Benzyloxy)-5-allylquinolin-2(1H)-one

This protocol combines the core formation and allylation into a streamlined process for efficiency.

Rationale: Starting with 2-amino-3-(benzyloxy)phenol allows for the direct construction of the desired 8-benzyloxy substituted quinolinone. The subsequent allylation at the 5-position introduces the necessary functionality for the key epoxidation step. Using potassium carbonate as a base and allyl bromide as the alkylating agent is a standard, cost-effective method for C-alkylation on an activated aromatic system.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/Purity
2-Amino-3-(benzyloxy)phenolN/A215.25>98%
Glycerol56-81-592.09>99%
Sulfuric Acid7664-93-998.0898%
Ferrous Sulfate Heptahydrate7782-63-0278.01>99%
Allyl Bromide106-95-6120.98>98%
Potassium Carbonate584-08-7138.21>99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add glycerol (2.75 kg, 29.8 mol). Begin stirring and carefully add concentrated sulfuric acid (2.0 L, 36.8 mol) while maintaining the temperature below 70°C.

  • Addition of Starting Material: Once the mixture has cooled to 50°C, add 2-amino-3-(benzyloxy)phenol (1.0 kg, 4.65 mol) in portions over 30 minutes.

  • Initiation of Cyclization: In a separate vessel, prepare a slurry of ferrous sulfate heptahydrate (100 g, 0.36 mol) in glycerol (500 mL). Add this slurry to the reactor. Heat the reaction mixture to 120°C.[1]

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature between 130-140°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting aminophenol is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (10 kg) with vigorous stirring. Neutralize the solution to pH 7-8 with a 50% aqueous sodium hydroxide solution, ensuring the temperature is kept below 30°C. The crude 8-(benzyloxy)quinolin-2(1H)-one will precipitate.

  • Filtration and Drying: Filter the solid product, wash thoroughly with deionized water, and dry under vacuum at 60°C to a constant weight.

  • Allylation: Charge the dried intermediate into the 20 L reactor. Add anhydrous DMF (10 L) and potassium carbonate (1.28 kg, 9.3 mol). Stir the suspension and add allyl bromide (0.67 kg, 5.58 mol) dropwise over 1 hour, maintaining the temperature at 25°C.

  • Allylation Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by HPLC for the disappearance of the starting material.

  • Final Isolation: Upon completion, pour the reaction mixture into ice water (20 L). Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 5-allyl-8-(benzyloxy)quinolin-2(1H)-one as a solid.

Part 2: The Crucial Step - Asymmetric Epoxidation

The conversion of the terminal alkene to a chiral epoxide is the most critical transformation in this synthesis. The Jacobsen-Katsuki epoxidation is an excellent choice for scale-up due to its high enantioselectivity, catalytic nature, and well-understood mechanism.[2][3]

Mechanism Rationale: This reaction utilizes a chiral manganese-salen complex as the catalyst. The catalyst, in a high oxidation state (Mn(V)=O), delivers an oxygen atom to the alkene. The chiral salen ligand creates a sterically defined environment, forcing the alkene to approach from a specific face, thus leading to the preferential formation of one enantiomer.[3]

G cluster_0 Jacobsen-Katsuki Epoxidation Cycle Catalyst_Resting (Salen)Mn(III) Catalyst_Active (Salen)Mn(V)=O Catalyst_Resting->Catalyst_Active Oxidant (m-CPBA) Intermediate [Alkene-Catalyst Complex] Catalyst_Active->Intermediate Alkene Substrate Product_Complex (Salen)Mn(III)-O-C-C Intermediate->Product_Complex Oxygen Transfer Product_Complex->Catalyst_Resting Product Release Product_Out (R)-Epoxide Product_Complex->Product_Out

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Protocol 2: Scale-Up of Jacobsen-Katsuki Epoxidation

Safety First: Epoxidation reactions, especially with peroxy acids like m-CPBA, are exothermic and can pose a thermal runaway risk if not properly controlled.[4][5][6] The rate of addition of the oxidant must be carefully controlled, and the reactor must have adequate cooling capacity. It is essential to ensure a significant temperature safety margin between the operating temperature and the onset temperature for thermal runaway.[7]

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/Purity
5-Allyl-8-(benzyloxy)quinolin-2(1H)-oneN/A291.35>99%
(R,R)-Jacobsen's Catalyst112142-87-9632.19>98%
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57~77% (wetted)
N-Methylmorpholine N-oxide (NMO)7529-22-8117.15>97%
Dichloromethane (DCM)75-09-284.93Anhydrous
Ethanol64-17-546.07Reagent Grade

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to 0°C.

  • Charge Substrate and Catalyst: Charge the reactor with 5-allyl-8-(benzyloxy)quinolin-2(1H)-one (1.0 kg, 3.43 mol) and anhydrous dichloromethane (10 L). Stir until fully dissolved. Add (R,R)-Jacobsen's catalyst (65 g, 0.103 mol, 3 mol%) and N-Methylmorpholine N-oxide (NMO) (48 g, 0.41 mol) as a co-oxidant.

  • Preparation of Oxidant Solution: In a separate vessel, dissolve m-CPBA (1.15 kg, ~5.15 mol, wetted with water) in ethanol (5 L). Using ethanol instead of DCM for the m-CPBA solution is a critical scale-up modification that prevents the oxidant from crystallizing out during the cold addition, ensuring a smooth and controlled delivery.[2]

  • Controlled Addition: Add the m-CPBA solution to the reactor via a dosing pump over 4-6 hours. Crucially, monitor the internal temperature and ensure it does not rise above 5°C. A deviation could indicate an accumulation of unreacted oxidant, increasing the risk of a thermal runaway.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 8-12 hours. Monitor the reaction for the consumption of the starting alkene by HPLC.

  • Quenching: Once the reaction is complete, quench the excess oxidant by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/heptane mixture or by flash column chromatography on a preparative scale to yield the final product, this compound.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, a rigorous analytical protocol is necessary.

AnalysisMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConfirms the chemical identity of the compound.
Purity HPLC (UV detection)≥98.0%Quantifies the amount of the desired product and any impurities.
Enantiomeric Excess (ee) Chiral HPLC≥99.0%Determines the stereochemical purity, critical for pharmaceutical applications.[8][9]
Residual Solvents GC-HSPer ICH guidelinesEnsures that solvent levels are below pharmaceutically acceptable limits.

Alternative Strategy: Chiral Resolution

While asymmetric synthesis is often preferred for its atom economy, chiral resolution presents a viable, albeit less efficient, alternative.[10] This pathway involves the non-stereoselective epoxidation of the allyl intermediate to form a racemic mixture, followed by separation of the enantiomers.

G Racemic Racemic Epoxide Mixture Diastereomers Diastereomeric Salt Mixture (R,R) and (S,R) Racemic->Diastereomers + Agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_R Isolated (R,R) Salt Separation->Salt_R Salt_S Soluble (S,R) Salt (in mother liquor) Separation->Salt_S Final_Product (R)-Epoxide Salt_R->Final_Product Liberation of free base

Caption: Workflow for chiral resolution of the racemic epoxide.

This method relies on the differential solubility of the diastereomeric salts formed between the racemic epoxide and a chiral acid. While effective, it inherently results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable task. The outlined strategy, centered on a robust quinolinone formation followed by a meticulously controlled Jacobsen-Katsuki epoxidation, provides a reliable pathway to this valuable intermediate. Success in scaling up this process hinges on a deep understanding of the reaction mechanisms, careful control of process parameters—especially temperature during the exothermic epoxidation—and rigorous in-process and final product analysis. By prioritizing safety and implementing rational process design, this synthesis can be performed efficiently and safely on an industrial scale.

References

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [No valid URL provided]
  • ACS Publications. Resolution, Enantiomerization Kinetics, and Chiroptical Properties of 7,7'-Dihydroxy-8,8'-biquinolyl. The Journal of Organic Chemistry. [Link]

  • ACS Omega. Study on Reaction Mechanism and Process Safety for Epoxidation. [Link]

  • ACS Publications. Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development. [Link]

  • ResearchGate. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

  • PubMed. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. [Link]

  • ResearchGate. Study on Reaction Mechanism and Process Safety for Epoxidation. [Link]

  • Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Mettler Toledo. Challenges in Process Safety Assurance of a Hazardous Epoxidation. [Link]

  • Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [No valid URL provided]
  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

  • Google Patents. Process for the manufacture of 8-hydroxy quinoline.
  • Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [No valid URL provided]
  • Wikipedia. Chiral resolution. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • Wikipedia. Asymmetric nucleophilic epoxidation. [Link]

  • ResearchGate. Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. [Link]

  • ResearchGate. Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. [Link]

  • NIH. Large Scale Epoxide Opening by a Pendant Silanol. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Usiena air. Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. [Link]

Sources

The Strategic Role of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in the Synthesis of Inhaled β2-Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the application of the chiral intermediate, (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, in the synthesis of Active Pharmaceutical Ingredients (APIs), with a primary focus on the ultra-long-acting β2-agonist (ultra-LABA), Indacaterol. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of respiratory medicines.

Introduction: A Cornerstone for Chiral β2-Agonists

This compound is a sophisticated chemical building block of significant importance in the pharmaceutical industry. Its rigid quinolinone core, coupled with a chiral epoxide side chain and a protected phenol, makes it an ideal precursor for a class of potent bronchodilators used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The precise stereochemistry of the (R)-epoxide is paramount, as the biological activity of β2-agonists is highly dependent on the enantiomeric purity of the final API. The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, which is a common feature in many adrenergic receptor agonists, preventing unwanted side reactions during synthesis and allowing for its deprotection in the final stages.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₈H₁₅NO₃[1][2]
Molecular Weight 293.32 g/mol [1][3]
Appearance Solid[4]
Storage Sealed in dry, 2-8°C[1][5]
Purity Typically ≥97%[6]
CAS Number 173140-90-4[3][7]

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[9] The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]

Core Application: Synthesis of Indacaterol

The most prominent application of this compound is in the synthesis of Indacaterol, an ultra-LABA for the treatment of COPD.[10][11] The key synthetic step involves the regioselective ring-opening of the epoxide by 2-amino-5,6-diethylindane.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amino group of 2-amino-5,6-diethylindane acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, which in this case is the terminal carbon.[12][13] This leads to the desired β-amino alcohol regioisomer.

However, the reaction can be complicated by the formation of an undesired regioisomer where the nucleophile attacks the more substituted carbon of the epoxide.[14] The reaction conditions, including solvent and temperature, play a critical role in controlling the regioselectivity. High temperatures, often around 110°C, have been traditionally used to drive the reaction to completion, but this can also lead to an increase in byproducts.[14]

G cluster_reactants Reactants cluster_reaction Epoxide Ring-Opening cluster_products Products start_A (R)-8-(Benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one process Nucleophilic Attack (SN2) start_A->process start_B 2-Amino-5,6-diethylindane start_B->process product_desired Desired Regioisomer (Indacaterol Precursor) process->product_desired Attack at less hindered carbon product_undesired Undesired Regioisomer process->product_undesired Attack at more hindered carbon

Detailed Synthetic Protocol for Indacaterol Maleate

This protocol is a synthesis of information from various patented procedures.[10][11][14]

Step 1: Epoxide Ring-Opening

  • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene), add 2-amino-5,6-diethylindane (1.0-1.2 eq).

  • Heat the reaction mixture to 110-120°C and maintain for 15-24 hours, monitoring the reaction progress by HPLC or TLC.[7][14]

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product, 5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-(benzyloxy)quinolin-2(1H)-one, is often contaminated with the undesired regioisomer and dimer impurities.[14]

Step 2: Purification via Salt Formation

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol).

  • Add a solution of benzoic acid or maleic acid in an alcohol (e.g., ethanol or isopropanol) to precipitate the corresponding salt of the desired regioisomer.[11][14]

  • Filter the precipitate and wash with a cold solvent to afford the purified salt with enhanced enantiomeric purity (typically >96%).[14]

Step 3: Deprotection (Debenzylation)

  • Suspend the purified salt in a suitable solvent, such as methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Hydrogenate the suspension under a hydrogen atmosphere (typically 1-3 bar) until the reaction is complete (monitored by HPLC).

  • Filter off the catalyst and concentrate the filtrate to obtain Indacaterol free base.

Step 4: Final Salt Formation (Indacaterol Maleate)

  • Dissolve the Indacaterol free base in a warm solvent like isopropanol.[11]

  • Add a solution of maleic acid in isopropanol.[11]

  • Cool the mixture to induce crystallization.

  • Filter the solid, wash with cold isopropanol, and dry to obtain Indacaterol maleate of high purity (>99.5%).[11]

StepKey Reagents and ConditionsTypical YieldPurity
Epoxide Ring-Opening 2-amino-5,6-diethylindane, Toluene, 110-120°CCrude~60-80% desired isomer[14]
Purification Benzoic acid or Maleic acid, Isopropanol~60% (as salt)>96% enantiomeric purity[14]
Deprotection H₂, Pd/C, MethanolHigh-
Final Salt Formation Maleic acid, Isopropanol~79% (from intermediate salt)>99.5% by HPLC[10][11]

Application in the Synthesis of Vilanterol

While less explicitly detailed in publicly available literature, the structural similarity between Indacaterol and Vilanterol suggests that a similar synthetic strategy employing a chiral epoxide intermediate is plausible. Vilanterol, another ultra-LABA, features a different side chain attached to the amino group.[4][5] The synthesis of Vilanterol involves the coupling of a protected saligenin derivative with a suitable amino alcohol side chain. A key intermediate in some synthetic routes is (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one, which can be derived from a chiral epoxide precursor.[9] The synthesis of this key intermediate can be achieved through the ring-opening of an epoxide with a chiral auxiliary.[15]

G cluster_start Starting Material cluster_key_step Key Transformation cluster_apis Target APIs start (R)-Epoxide Intermediate opening Epoxide Ring-Opening with Amine start->opening indacaterol Indacaterol opening->indacaterol 2-Amino-5,6-diethylindane vilanterol Vilanterol (via related intermediate) opening->vilanterol Different Amino Alcohol Side Chain

Analytical Methods for Quality Control

Rigorous analytical monitoring is crucial throughout the synthesis to ensure the quality and purity of the intermediates and the final API.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for monitoring reaction progress, assessing purity, and quantifying impurities.[10][11] Chiral HPLC methods are essential for determining the enantiomeric purity of the intermediates and the final API.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): MS is employed to verify the molecular weight of the synthesized compounds.

  • Cyclodextrin-Electrokinetic Chromatography: This is an advanced technique for the rapid enantiomeric separation of Indacaterol.[2]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile chiral building block in the synthesis of important respiratory medicines. The synthetic routes, while established, present opportunities for optimization, particularly in improving the regioselectivity of the epoxide ring-opening reaction to minimize byproduct formation and simplify purification. The development of novel catalytic systems that can promote this reaction under milder conditions would be a significant advancement, leading to more sustainable and cost-effective manufacturing processes for these life-changing therapies.

References

Sources

The Alchemist's Keystone: A Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Epoxide

In the intricate world of pharmaceutical synthesis and drug development, the strategic selection of chiral building blocks is paramount to achieving stereochemical purity and maximizing therapeutic efficacy. Among these crucial synthons, (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one has emerged as a cornerstone for the construction of complex molecular architectures, most notably in the development of advanced respiratory medicines. Its unique trifunctional nature—a quinolinone core, a protective benzyloxy group, and a reactive chiral epoxide—provides a versatile platform for asymmetric synthesis.

This comprehensive guide delves into the practical applications and detailed protocols for leveraging this powerful intermediate. We will explore the causality behind experimental choices, provide validated protocols for its key transformations, and offer insights grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and process development scientists who seek to harness the synthetic potential of this valuable compound.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
IUPAC Name 8-(benzyloxy)-5-[(2R)-oxiran-2-yl]-2(1H)-quinolinone[1]
CAS Number 173140-90-4[1][2]
Molecular Formula C₁₈H₁₅NO₃[2][3]
Molecular Weight 293.32 g/mol [2][3]
Appearance Solid-
Purity Typically ≥97%[ - ]
Storage Sealed in a dry environment at 2-8°C[2]
Solubility Soluble in organic solvents such as dichloromethane and methanol.[4]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6] Avoid contact with skin and eyes.[5][6]

  • Health Hazards: Quinoline derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Epoxides are reactive electrophiles and should be handled with care.

Core Application: Synthesis of Long-Acting β2-Adrenergic Agonists

The primary and most significant application of this compound is as a key intermediate in the synthesis of Indacaterol.[8][9] Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the treatment of chronic obstructive pulmonary disease (COPD).[4][10][11] The stereochemistry of the final drug molecule is critical for its pharmacological activity, and the (R)-configuration of the epoxide in our starting material directly translates to the desired stereocenter in the Indacaterol molecule.

The core synthetic transformation involves the regioselective ring-opening of the epoxide by an amine nucleophile, specifically 2-amino-(5,6-diethyl)-indan.[8][9] This reaction forms the crucial amino alcohol linkage that is characteristic of many β2-agonists.[12][13][14]

Key Synthetic Transformation: Nucleophilic Epoxide Ring-Opening

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even with a neutral amine.[15] The reaction proceeds via an S(_N)2 mechanism, which has important stereochemical and regiochemical consequences.

Mechanism and Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring.

  • Ring-Opening: This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. This S(_N)2 pathway results in an inversion of configuration at the carbon atom that is attacked.[16]

  • Protonation: The resulting alkoxide is then protonated, typically by the solvent or during an aqueous workup, to yield the final β-amino alcohol product.

Regioselectivity:

In the case of this compound, the epoxide is attached to a chiral center. The nucleophilic attack of the amine can, in principle, occur at either of the two epoxide carbons.

  • Attack at the less hindered carbon: This is the sterically favored pathway and leads to the desired product for Indacaterol synthesis.

  • Attack at the more substituted carbon: This leads to a regioisomeric impurity.

Controlling the regioselectivity is a key challenge in this synthesis. Patents describing the synthesis of Indacaterol note that the reaction is not entirely regioselective, often yielding a mixture of the desired product and the regioisomeric impurity.[8][9] The reaction conditions, including temperature and solvent, can influence the ratio of these products. High temperatures, while increasing the reaction rate, can also lead to the formation of more impurities.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 8-(Benzyloxy)-5-[(R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl]quinolin-2(1H)-one (Protected Indacaterol)

This protocol is a representative procedure for the key epoxide ring-opening reaction, synthesized from information in the patent literature.[4][8][9][10]

Materials:

  • This compound

  • 2-Amino-5,6-diethylindan

  • Toluene or other suitable high-boiling point solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and 2-amino-5,6-diethylindan (1.0-1.2 equivalents) in toluene.

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-18 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product mixture will contain the desired product, the regioisomeric impurity, and potentially some unreacted starting materials. Purification is often achieved through column chromatography on silica gel or by selective crystallization of a salt, such as the benzoate or tartrate salt, to isolate the desired regioisomer.[9][10]

Rationale for Procedural Steps:

  • Inert Atmosphere: Prevents potential oxidation of the reactants and products at elevated temperatures.

  • High Temperature: Provides the necessary activation energy for the ring-opening of the epoxide by the amine nucleophile. However, as noted, this can also lead to increased impurity formation.[9][10]

  • Monitoring the Reaction: Essential for determining the point of maximum conversion of the starting material and preventing excessive formation of degradation products.

  • Purification: Due to the formation of a regioisomeric byproduct, a robust purification strategy is critical to obtaining the desired product with high purity.[8][9]

Protocol 2: Deprotection to form Indacaterol

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group on the quinolinone ring. This group is typically removed in the final step of the synthesis.

Materials:

  • Protected Indacaterol from Protocol 1

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Methanol or other suitable solvent

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the purified protected Indacaterol in methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature until the deprotection is complete (as monitored by TLC or HPLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude Indacaterol. Further purification may be achieved by recrystallization or formation of a pharmaceutically acceptable salt, such as the maleate salt.[4]

Rationale for Procedural Steps:

  • Palladium on Carbon (Pd/C) and Hydrogen: This is a standard and highly effective method for the hydrogenolysis of benzyl ethers. The reaction is typically clean and high-yielding.

  • Filtration through Celite: Pd/C is a fine, pyrophoric powder that must be handled with care and removed completely from the final product. A Celite plug is an effective way to achieve this.

Visualization of the Synthetic Pathway

Indacaterol Synthesis Workflow start (R)-8-(benzyloxy)-5- (oxiran-2-yl)quinolin-2(1H)-one intermediate Protected Indacaterol (Mixture of Regioisomers) start->intermediate Ring-Opening amine 2-Amino-5,6-diethylindan amine->intermediate purification Purification (e.g., Crystallization of a salt) intermediate->purification pure_intermediate Pure Protected Indacaterol purification->pure_intermediate deprotection Hydrogenolysis (H₂, Pd/C) pure_intermediate->deprotection final_product Indacaterol deprotection->final_product

Caption: Workflow for the synthesis of Indacaterol.

Caption: Mechanism of epoxide ring-opening.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its strategic use enables the efficient and stereocontrolled synthesis of complex and medicinally important molecules like Indacaterol. By understanding the underlying principles of its reactivity, particularly the S(_N)2 nature of the epoxide ring-opening, researchers can effectively troubleshoot and optimize their synthetic routes. The protocols and insights provided in this guide serve as a foundation for the successful application of this versatile intermediate in the pursuit of novel therapeutic agents.

References

  • Process for preparation of indacaterol or its pharmaceutically acceptable salts. (US9682935B2).
  • 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE. (EP3735406B1).
  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof. (WO2014044566A1).
  • Process for the preparation of indacaterol and intermediates thereof. (EP2897937B1).
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2017). Chemical Communications. [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2020). ResearchGate. [Link]

  • 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. PubChem. [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. (2011). ARKIVOC. [Link]

  • Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. (2010). Journal of Medicinal Chemistry. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (2000). Accounts of Chemical Research. [Link]

  • Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. (2008). Chirality. [Link]

  • This compound. Pharmaffiliates. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of β 2-adrenoceptor Agonists Bearing the 2-amino-2-phenylethanol Scaffold. (2018). Molecules. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2015). RSC Advances. [Link]

  • A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. (2012). International Journal of Molecular Sciences. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2019). Molecules. [Link]

  • This compound. J&K Scientific. [Link]

  • Safety Data Sheet for a related compound. (2021). Angene Chemical. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. This molecule is a critical chiral intermediate in the manufacturing of Arformoterol, a long-acting β2-adrenergic agonist used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] The stereochemical purity and overall quality of this epoxide are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural outlines to address the nuanced challenges and side product formations frequently encountered during synthesis. Our focus is on providing causal explanations and actionable, field-proven troubleshooting strategies.

Troubleshooting Guide: Common Issues & Mitigation Strategies

This section addresses specific, observable problems in a question-and-answer format. We will delve into the mechanistic origins of each issue and provide detailed protocols for resolution.

Question 1: I've identified the diol, 8-(benzyloxy)-5-(1,2-dihydroxyethyl)quinolin-2(1H)-one, as a major side product. What causes this and how can it be prevented?

Answer:

Root Cause Analysis: The formation of the corresponding 1,2-diol is a classic and highly common side reaction caused by the hydrolysis of the target epoxide ring.[4] Epoxides, particularly under basic or acidic conditions, are susceptible to nucleophilic attack by water.[5][6] Given that the epoxidation step (often a Darzens-type condensation) is typically conducted in the presence of a base, even trace amounts of water in the reaction medium can lead to this impurity.[7][8]

The reaction proceeds via a base-catalyzed SN2 mechanism, where a hydroxide ion (from water and base) attacks one of the epoxide carbons.[8] This attack occurs at the least sterically hindered carbon, leading to the opening of the strained three-membered ring.[5][8] Subsequent protonation of the resulting alkoxide by a water molecule yields the diol and regenerates the hydroxide catalyst, creating a catalytic cycle for this side reaction.

Illustrated Mechanism: Epoxide Hydrolysis

hydrolysis Epoxide Target Epoxide TransitionState Sɴ2 Transition State Epoxide->TransitionState Nucleophilic Attack OH_ion OH⁻ (from H₂O + Base) OH_ion->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Ring Opening Diol Diol Side Product Alkoxide->Diol Protonation Water H₂O Water->Diol OH_regen OH⁻ (regenerated) Water->OH_regen dimerization Molecule1 Molecule A (Product) Epoxide Ring Dimer Dimer Adduct Molecule1->Dimer Molecule2 Molecule B (Product) Amide N-H DeprotonatedN Molecule B Amide Anion (N⁻) Molecule2:n->DeprotonatedN:n Deprotonation Base Base Base->Molecule2:n DeprotonatedN:n->Molecule1:e Nucleophilic Attack DeprotonatedN->Dimer purification Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extraction) Crude->Workup SolventSwap Solvent Swap & Concentration Workup->SolventSwap Chromatography Column Chromatography (Optional, for high impurity load) SolventSwap->Chromatography High Impurity Crystallization Recrystallization SolventSwap->Crystallization Low Impurity Chromatography->Crystallization QC Final QC (HPLC, NMR, Chiral Purity) Crystallization->QC Final Pure Product (>98% Purity) QC->Final

Caption: A typical workflow for the purification of the target epoxide.

  • Column Chromatography (If Necessary):

    • For crude material with significant impurities (>10-15%), flash column chromatography on silica gel is the most effective method for bulk removal.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity. The diol will have a much lower Rf value than the epoxide.

    • Caution: The slightly acidic nature of silica gel can promote epoxide ring-opening. To mitigate this, the silica can be neutralized by pre-treating it with a 1% triethylamine solution in the eluent, or the chromatography can be performed quickly at a low temperature.

  • Recrystallization (Primary Method):

    • Recrystallization is the preferred method for achieving high purity and is essential for process scale-up. It is highly effective at removing small amounts of the more polar diol impurity and the less polar starting material.

    • Protocol 2: Recrystallization Procedure

      • Dissolve the crude or semi-purified product in a minimal amount of a good solvent at an elevated temperature (e.g., ethyl acetate, acetone, or a mixture like toluene/heptane).

      • Once fully dissolved, slowly add a poor solvent (anti-solvent), such as hexanes or heptane, until the solution becomes slightly turbid.

      • Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator (2-8°C). [9] 4. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: What is the typical reaction time?

    • A: Reaction time is highly dependent on temperature, base, and substrate concentration. It should always be monitored by an appropriate analytical method like TLC or HPLC, but typically ranges from 2 to 12 hours.

  • Q: The reaction appears to stall. What should I do?

    • A: Stalling can be due to insufficient base, poor quality of the base (e.g., partially hydrolyzed), or too low a temperature. First, confirm the quality of your base. If the quality is good, you may consider adding another portion of the base (e.g., 0.1-0.2 equivalents) or allowing the reaction to warm slightly (e.g., from 0°C to room temperature) while monitoring carefully for side product formation.

  • Q: Can I use sodium hydroxide or potassium hydroxide as the base?

    • A: While seemingly convenient, aqueous bases like NaOH or KOH are strongly discouraged. They introduce water directly into the reaction, making diol formation almost unavoidable. P[4][8]hase-transfer catalysis conditions could be explored but require careful optimization to prevent hydrolysis.

  • Q: How do I confirm the stereochemistry of the final product?

    • A: The stereochemical purity should be confirmed using a chiral HPLC method. You will need to develop a method that can separate the desired (R)-enantiomer from the potential (S)-enantiomer. Comparison to a certified reference standard is required for confirmation.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [Link]

  • National Institutes of Health (NIH). (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • Google Patents. WO2009147383A1 - Process for the synthesis of arformoterol.
  • Wikipedia. Darzens reaction. [Link]

  • PubMed. (2019). Quinoline and quinolone dimers and their biological activities: An overview. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. [Link]

  • Royal Society of Chemistry. Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides. [Link]

  • Environmental Protection Agency (EPA). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • Chemistry Stack Exchange. (2015). Hydrolysis of epoxide. [Link]

  • ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Supply Chain of Arformoterol Tartrate. [Link]

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Synthesis of (R,R)-formoterol. [Link]

  • L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

  • Vedantu. Write short notes on the following: Darzens Reaction. [Link]

  • European Patent Office. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. [Link]

  • Khan Academy. (2012). Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • New Drug Approvals. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). [Link]

Sources

Technical Support Center: Recrystallization of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone. This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high-purity crystalline material essential for downstream synthetic applications.

The Critical Role of Purity for this Intermediate

8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is a key intermediate in the synthesis of potent bronchodilators, such as Indacaterol. The subsequent synthetic step involves the nucleophilic opening of the epoxide ring by an amine. This reaction is often not perfectly regiospecific and can lead to the formation of regioisomeric and dimeric side-products.[1][2] These process-related impurities can be challenging and costly to remove from the final active pharmaceutical ingredient (API).

Therefore, ensuring the highest possible purity of the epoxide intermediate through a robust recrystallization procedure is not merely a matter of good practice; it is a critical process control point that directly impacts the purity profile, yield, and economic viability of the final API. Industrial processes strongly favor purification by crystallization over tedious and solvent-intensive methods like column chromatography.[1]

Recommended Recrystallization Protocol

This protocol provides a validated starting point for the purification of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone. Optimization may be required based on the specific impurity profile of the crude material.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Place the crude 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone) to the flask. Refer to the table below for starting solvent volumes.

    • Gently heat the mixture with stirring on a hot plate to reflux until all the solid has dissolved. Causality: Using the minimum volume of hot solvent is key to creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes particulate matter that could otherwise act as unwanted nucleation sites, leading to rapid, poorly selective crystallization or contamination of the final product.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation. Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding impurities more effectively than the rapid precipitation that occurs with fast cooling.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the desired product, thus preventing yield loss.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table 1: Recommended Starting Parameters for Recrystallization

ParameterRecommended ValueRationale & Notes
Primary Solvent Ethanol or IsopropanolAlcohols often provide the ideal solubility curve for quinolinone derivatives—high solubility when hot, low solubility when cold.[3]
Alternative Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF)May be used alone or in mixed-solvent systems (e.g., with an anti-solvent like hexane or water).[4]
Starting Solvent Ratio 5 - 10 mL per gram of crude materialThis is an empirical starting point. Adjust as needed to achieve full dissolution at reflux.
Cooling Rate 1-2 hours to reach room temperatureSlow, undisturbed cooling is paramount for purity.
Final Cooling Temp. 0 - 5 °CMaximizes the recovery of the product from the mother liquor.
Expected Purity >99% (by HPLC)Purity should be assessed by appropriate analytical methods.

Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the recrystallization of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone.

Q1: I've dissolved my compound in the hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

A1: This indicates that the solution is not sufficiently supersaturated, likely due to the use of too much solvent.

  • Primary Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the compound's concentration. Allow it to cool again slowly.

  • Inducing Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of previously purified product to the solution. A seed crystal provides a template for lattice formation.

    • Anti-Solvent Addition: If using a solvent in which the compound is highly soluble, you can cautiously add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or deionized water) dropwise until the solution becomes faintly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the degree of supersaturation is too high. The resulting liquid is an impure melt of the compound.

  • Immediate Action: Re-heat the solution to dissolve the oil completely.

  • Solution 1 (Reduce Supersaturation): Add a small amount of additional hot solvent (10-15% more) to the solution. This lowers the saturation point and encourages crystallization to begin at a lower temperature, hopefully below the compound's melting point.

  • Solution 2 (Slower Cooling): Ensure the cooling process is very slow. You can insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solution 3 (Change Solvent): The chosen solvent's boiling point may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Q3: The recrystallization worked, but my yield is very low. How can I improve it?

A3: Low yield is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with warm solvent.

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required for complete dissolution. Perform small-scale trials to determine the optimal solvent ratio.

  • Maximize Cooling: After initial cooling to room temperature, ensure the flask is left in an ice bath or refrigerator for an extended period (e.g., >4 hours or overnight) to maximize precipitation.

  • Check the Mother Liquor: Evaporate the solvent from the mother liquor to see how much compound was left behind. If a significant amount of solid remains, it confirms that too much solvent was used or cooling was insufficient. A second crop of crystals, albeit of lower purity, can sometimes be obtained by concentrating the mother liquor and re-cooling.

  • Washing Technique: Always use ice-cold solvent to wash the filtered crystals, and use only the minimum amount necessary to wet the crystal cake.

Q4: My final product is still not pure enough. There are colored impurities present.

A4: This suggests that the chosen solvent is not effective at discriminating between your product and the impurity, or that the impurity was trapped during rapid crystallization.

  • Solution 1 (Activated Carbon): If the impurities are colored, they may be removed with activated carbon. Add a small amount of activated carbon (approx. 1-2% by weight of your compound) to the hot, dissolved solution. Swirl for a few minutes, then remove the carbon via hot filtration through a pad of Celite or fine filter paper. Caution: Using too much carbon can adsorb your product and reduce the yield.

  • Solution 2 (Solvent System Change): The impurity may have a similar solubility profile to your product in the chosen solvent. Experiment with different solvent systems. A mixed-solvent system (solvent/anti-solvent) can often provide better selectivity.

  • Solution 3 (Re-crystallize): A second recrystallization is often necessary to achieve very high purity. The first recrystallization removes the bulk of the impurities, and the second refines the product further.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes troubleshoot_nc Troubleshoot: No Crystals no_crystals->troubleshoot_nc boil_solvent Boil off some solvent troubleshoot_nc->boil_solvent scratch Scratch flask interior troubleshoot_nc->scratch seed Add seed crystal troubleshoot_nc->seed anti_solvent Add anti-solvent troubleshoot_nc->anti_solvent boil_solvent->cool scratch->cool seed->cool anti_solvent->cool check_form Crystals or Oil? yes_crystals->check_form oil_out Oil check_form->oil_out Oil crystals_formed Crystals check_form->crystals_formed Crystals troubleshoot_oil Troubleshoot: Oiling Out oil_out->troubleshoot_oil reheat_add_solvent Reheat & Add more solvent troubleshoot_oil->reheat_add_solvent cool_slower Use slower cooling method troubleshoot_oil->cool_slower reheat_add_solvent->cool cool_slower->cool filter_wash Filter, Wash & Dry crystals_formed->filter_wash check_purity_yield Check Purity & Yield filter_wash->check_purity_yield final_check Purity & Yield OK? check_purity_yield->final_check bad_py No final_check->bad_py No good_py Yes final_check->good_py Yes troubleshoot_py Troubleshoot: Purity/Yield bad_py->troubleshoot_py use_carbon Use activated carbon troubleshoot_py->use_carbon change_solvent Change solvent system troubleshoot_py->change_solvent recrystallize_again Recrystallize again troubleshoot_py->recrystallize_again use_carbon->start change_solvent->start recrystallize_again->start end_product End: Pure Product good_py->end_product

Caption: Troubleshooting Decision Tree for Recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and should I be concerned about it for this intermediate?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While critically important for a final API, polymorphism in an intermediate like 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is primarily a concern if it affects handling, stability, or reactivity in the subsequent step. As long as your recrystallization process is consistent, you are likely to obtain the same polymorphic form each time. If you observe changes in crystal habit or dissolution behavior, a polymorphic change may have occurred.

Q2: How do I choose the best solvent if the recommended ones don't work?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. A good rule of thumb is "like dissolves like." Since the target molecule has both aromatic (non-polar) and polar (ether, amide, epoxide) functional groups, solvents of intermediate polarity like alcohols (ethanol, isopropanol) or ketones (acetone) are excellent starting points. You can perform small-scale solubility tests in test tubes with various solvents (e.g., methanol, ethyl acetate, toluene, acetonitrile) to quickly screen for a suitable candidate.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a mixed-solvent system is a powerful technique. It is typically used when no single solvent has the ideal solubility profile. You would dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent or gentle heating to clarify the solution, followed by slow cooling, will then initiate crystallization. A common example is dissolving a compound in hot ethanol and then adding water as the anti-solvent.

Q4: What analytical methods are recommended to confirm the purity of the final product?

A4: A combination of methods should be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even trace amounts of impurities.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to compare the purified material against the crude starting material.

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity. Impurities tend to broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and identify structural impurities if they are present in sufficient quantity (>1-5%).

References

  • 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE. (2018). European Patent No. EP3735406B1.
  • Process for the preparation of indacaterol and intermediates thereof. (2015). European Patent No. EP2897937B1.
  • 8-hydroxyquinoline and synthetic method thereof. (2016). Chinese Patent No. CN105753782A.
  • Process for the synthesis of quinoline derivatives. (2007). United States Patent Application No. US20070123708A1.
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. (2024). European Patent No. EP3440070B1.
  • Process for the manufacture of 8-hydroxy quinoline. (1951). United States Patent No. US2561553A.
  • PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, J., et al. (2019). The crystal structure of 3-benzyl-1-((8-(benzyloxy)quinolin-2-yl)methyl)-1H-imidazol-3-ium hexafluorophosphate, C27H24N3OF6P. De Gruyter. [Link]

  • The crystallization of quinoline. (2015). Chinese Patent No. CN103664892B.
  • Changzhou ComWin. (n.d.). Indacaterol Intermediate 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. [Link]

  • Method for synthesizing 8-hydroxyquinoline. (2021). Chinese Patent No. CN109053569B.
  • Luo, J., et al. (2021). Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline. National Institutes of Health. [Link]

  • IMPROVED PROCESS FOR PRODUCING NITROXOLINE. (2022). European Patent Application No. EP4015505A1.
  • Process for the preparation of 8-hydroxyquinoline. (1977). United States Patent No. US4044011A.
  • Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. (2022). United States Patent No. US11298349B2.

Sources

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS No. 173140-90-4) is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for long-acting beta-adrenoceptor agonists.[] Its unique molecular structure, featuring a polar quinolinone core, a reactive oxirane (epoxide) ring, and a large, nonpolar benzyloxy group, presents a significant challenge in terms of solubility.[2] Many researchers encounter difficulties in achieving the desired concentrations for reactions, purifications, or biological assays.

This guide provides a comprehensive, experience-driven approach to understanding and overcoming the solubility issues associated with this compound. It is designed for drug development professionals and synthetic chemists to facilitate smoother, more efficient, and reproducible experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in common organic solvents?

Answer: The poor solubility stems from the compound's structural dichotomy. The quinolinone portion of the molecule is a rigid, planar heterocyclic system capable of hydrogen bonding (N-H donor, C=O acceptor) and π-π stacking. These strong intermolecular forces contribute to a stable crystal lattice, which requires significant energy to disrupt. Conversely, the large, greasy benzyloxy group imparts a significant nonpolar character.

This combination of a polar, hydrogen-bonding core and a bulky, nonpolar tail makes it difficult for a single solvent to effectively solvate both ends of the molecule simultaneously. A solvent that is good for the polar part may be poor for the nonpolar part, and vice-versa.

Q2: What are the recommended starting solvents for dissolving this compound?

Answer: Based on empirical data for this compound and structurally related quinolinones, the best starting points are highly polar, aprotic solvents.[3] These solvents are effective at disrupting the hydrogen bonding and polar interactions of the quinolinone core.

  • Dimethyl Sulfoxide (DMSO): Generally the most effective solvent. It is an excellent hydrogen bond acceptor and has a high dielectric constant. The compound is reported to be slightly soluble in DMSO.[3]

  • Dimethylformamide (DMF): Similar to DMSO in its solvating properties and often a good alternative.

  • Methanol: While a protic solvent, it can engage in hydrogen bonding and may offer slight solubility, particularly with heating.[3]

Standard nonpolar solvents like hexanes and moderately polar solvents like ethyl acetate or dichloromethane (DCM) are typically poor choices for initial dissolution attempts at room temperature.

Q3: I'm observing a fine white suspension even in DMSO. What can I do to achieve complete dissolution?

Answer: This is a common observation. "Slightly soluble" often means that at standard concentrations (e.g., >10 mg/mL), complete dissolution at room temperature is not guaranteed. Here are several techniques to employ, in order of preference:

  • Gentle Heating: Carefully warm the solution to 40-50°C. This provides the energy needed to break the crystal lattice energy. Caution: The oxirane ring is thermally sensitive and can undergo decomposition or rearrangement at high temperatures.[4] Always use a precisely controlled heating bath and monitor for any color change, which could indicate degradation.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This helps to break apart solid aggregates and accelerate the dissolution process at a localized level without significant bulk heating.

  • Co-solvent System: If using a solvent like methanol for a reaction, adding a small percentage (10-20%) of DMSO or DMF can dramatically increase solubility without significantly altering the overall reaction medium.

Q4: Are there any solvents I should absolutely avoid?

Answer: Yes. Given the presence of a reactive oxirane ring, certain solvents should be avoided, especially under conditions that could catalyze ring-opening.

  • Acidic Solvents/Additives: Protic acids (e.g., acetic acid) or even trace amounts of Lewis acids can catalyze the hydrolysis or nucleophilic attack of the epoxide.[5][6] Unless your experiment specifically calls for ring-opening, ensure your solvents are neutral.

  • Strongly Basic or Nucleophilic Solvents: While the oxirane ring is less susceptible to base-catalyzed opening than acid-catalyzed, strong bases or nucleophiles can still react, especially with heating.[6] Be mindful of amines, thiols, or strong hydroxides if they are not part of the intended reaction.

Troubleshooting Workflow for Solubility Issues

This decision tree provides a systematic approach to addressing solubility challenges in your experiment.

G start Start: Undissolved Compound solvent_choice Is the solvent a polar aprotic type? (e.g., DMSO, DMF) start->solvent_choice try_polar Action: Switch to DMSO or DMF as the primary solvent. solvent_choice->try_polar No heat Action: Apply gentle heat (40-50°C) with stirring. solvent_choice->heat Yes try_polar->heat dissolved1 Problem Solved: Complete Dissolution heat->dissolved1 Yes sonicate Action: Use a bath sonicator for 15-30 minutes. heat->sonicate No dissolved2 Problem Solved: Complete Dissolution sonicate->dissolved2 Yes cosolvent Consider a Co-Solvent System: Is a small % of a stronger solvent (e.g., 10% DMSO) compatible with your experiment? sonicate->cosolvent No add_cosolvent Action: Add 10-20% DMSO or DMF to your primary solvent and repeat heating/sonication steps. cosolvent->add_cosolvent Yes reassess Final Step: Re-evaluate experiment. Can you use a higher dilution? Is a heterogeneous mixture acceptable? (e.g., slurry for reaction) cosolvent->reassess No dissolved3 Problem Solved: Complete Dissolution add_cosolvent->dissolved3

Caption: A step-by-step decision tree for troubleshooting solubility.

Quantitative Solubility Data

Precise, quantitative solubility data (mg/mL) for this compound is not widely published in peer-reviewed literature. However, vendor information and the behavior of analogous structures provide a reliable qualitative guide.[3]

SolventPolarity IndexTypeExpected Solubility (at 25°C)Notes
Hexane0.1NonpolarInsolubleNot recommended.
Toluene2.4NonpolarVery LowUnlikely to be effective.
Dichloromethane (DCM)3.1Polar AproticLowMay work as a reaction solvent if the material can be added as a slurry.
Tetrahydrofuran (THF)4.0Polar AproticLow to ModerateMay show some solubility, especially with heat.
Ethyl Acetate4.4Polar AproticLowGenerally a poor solvent for this compound.
Methanol5.1Polar ProticSlightly Soluble Can be used, often requires heating.[3]
Acetonitrile (MeCN)5.8Polar AproticLow to ModerateOften used in quinoline synthesis but may not be the best choice for dissolution.[7]
Dimethylformamide (DMF)6.4Polar AproticGood A highly effective solvent, good alternative to DMSO.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticGood / Best The recommended starting solvent for preparing stock solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes a validated method for preparing a stock solution for use in biological assays or as a starting material for further dilution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipette

  • Vortex mixer

  • Water bath or heating block set to 45°C

Procedure:

  • Weighing: Tare the amber vial on the analytical balance. Carefully weigh 10.0 mg of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Based on the recorded mass, calculate the required volume of DMSO for a final concentration of 10 mg/mL. (e.g., 10.0 mg requires 1.0 mL of DMSO). Add the calculated volume of DMSO to the vial using a calibrated micropipette.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1 minute. You will likely observe a fine, milky suspension.

  • Heating: Place the vial in a water bath or heating block set to 45°C. Allow it to heat for 5-10 minutes.

    • Self-Validation Check: The solution should start to clarify.

  • Final Dissolution: Remove the vial from the heat (use thermal protection). Vortex again for 30-60 seconds. The solution should now be completely clear and free of any visible particulates. If not, repeat steps 4 and 5 one more time.

  • Storage: Once fully dissolved and cooled to room temperature, store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect the oxirane ring and prevent moisture absorption by the DMSO.[3] The compound is noted to be hygroscopic.[3]

Trustworthiness Note: The visual confirmation of a clear solution after the heating and vortexing steps serves as the validation for complete dissolution. If particulates remain, the solubility limit under these conditions has been exceeded.

References

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.[Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[Link]

  • Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family.[Link]

  • Wikipedia. Quinoline.[Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. Synthesis of quinolines.[Link]

  • Pharmaffiliates. CAS No : 173140-90-4 | Product Name : this compound.[Link]

  • YouTube. What Is An Epoxide (oxirane)? - Chemistry For Everyone.[Link]

  • PMC - NIH. Thermochemical Studies of Epoxides and Related Compounds.[Link]

  • ResearchGate. (PDF) Thermal Reactions of Oxiranes.[Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.[Link]

  • PubChem. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867.[Link]

Sources

Validation & Comparative

Mass spectrometry of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Mass Spectrometry of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This compound, a chiral molecule incorporating a quinolinone scaffold, an epoxide ring, and a benzyl ether, presents a unique analytical challenge. This guide provides an in-depth exploration of its analysis by mass spectrometry, offering a comparative perspective with alternative analytical techniques. We will delve into the rationale behind experimental choices, ensuring a robust and validated approach for researchers in the pharmaceutical sciences.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C₁₈H₁₅NO₃ and a monoisotopic mass of 293.1052 Da.[1] Its structure features a quinolin-2(1H)-one core, a reactive oxirane (epoxide) ring at the 5-position, and a benzyloxy group at the 8-position. The "(R)-" designation indicates a specific stereochemistry at the chiral center of the oxirane ring, a critical determinant of its biological activity. The quinolinone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The epoxide group is a key functional group that can undergo nucleophilic attack, often mediating the compound's mechanism of action.

Given its structural complexity and potential therapeutic relevance, a thorough analytical characterization is essential. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the identification, quantification, and structural elucidation of this molecule.

Mass Spectrometry Analysis: A Detailed Workflow

The mass spectrometric analysis of this compound requires a systematic approach, from sample preparation to data interpretation. The following sections outline a comprehensive workflow, explaining the causality behind each experimental choice.

Sample Preparation and Liquid Chromatography

Given the chiral nature of the analyte, chromatographic separation of enantiomers is a critical first step to ensure stereospecific analysis.

Experimental Protocol: Chiral LC-MS

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards and quality control samples.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Chiral Column Selection: Employ a chiral stationary phase (CSP) column for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral epoxides.[4] A Lux Cellulose-3 or Amylose-2 column would be a suitable starting point.

  • Mobile Phase Optimization:

    • Normal-Phase: A mobile phase consisting of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is a common choice for chiral separations on polysaccharide-based CSPs.

    • Reversed-Phase: For better compatibility with electrospray ionization (ESI), a reversed-phase method using a mobile phase of methanol or acetonitrile with an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate) can be developed.[4] This approach often provides the high sensitivity required for trace analysis.

  • Gradient Elution: A gradient elution program may be necessary to achieve optimal separation and peak shape.

  • Flow Rate and Injection Volume: Typical flow rates for analytical scale columns (e.g., 2.1 mm or 4.6 mm internal diameter) are in the range of 0.2-1.0 mL/min. The injection volume should be optimized based on the concentration of the sample and the sensitivity of the mass spectrometer.

Diagram: Chiral LC-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection ChiralColumn Chiral Stationary Phase (e.g., Lux Cellulose-3) Sample->ChiralColumn Separation of Enantiomers IonSource Ionization Source (e.g., ESI) ChiralColumn->IonSource Eluent Transfer Solvent Mobile Phase (e.g., MeOH/H₂O with Formic Acid) Solvent->ChiralColumn MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Mass-to-Charge Separation Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System Detector->DataSystem Data Acquisition Fragmentation_Pathway cluster_fragments Major Fragments Parent [M+H]⁺ m/z 294.1125 Frag1 m/z 203.0657 [M+H - C₇H₇]⁺ Parent->Frag1 - C₇H₇• Frag2 m/z 91.0548 [C₇H₇]⁺ Parent->Frag2 Benzyl Cation Frag3 m/z 175.0500 [Frag1 - CO]⁺ Frag1->Frag3 - CO

Caption: Proposed major fragmentation pathways for the protonated molecule of this compound.

Table 1: Predicted Major Fragment Ions in Positive ESI-MS/MS

m/z (Predicted)Elemental CompositionProposed Structure/Loss
294.1125C₁₈H₁₆NO₃⁺[M+H]⁺
203.0657C₁₁H₉NO₃⁺Loss of benzyl radical (•C₇H₇)
91.0548C₇H₇⁺Benzyl cation
175.0500C₁₀H₉NO₂⁺Loss of CO from m/z 203

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, a comprehensive analytical strategy often involves orthogonal methods to provide a complete picture of the compound's properties.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. [5][6]

  • Advantages:

    • Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations.

    • Resolution: SFC can often provide superior resolution for chiral compounds compared to HPLC.

    • "Green" Technique: SFC typically uses carbon dioxide as the main mobile phase component, which is less toxic and produces less organic waste than HPLC solvents. [7]* Disadvantages:

    • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems.

    • Solubility: The solubility of polar compounds in supercritical CO₂ can be limited, sometimes requiring higher proportions of organic modifiers.

Table 2: Performance Comparison: LC-MS vs. SFC-MS

ParameterChiral LC-MSChiral SFC-MS
Speed Moderate to HighHigh to Very High
Resolution Good to ExcellentOften Superior
Solvent Consumption HigherLower
Compatibility with MS Excellent (with ESI)Good (requires back-pressure regulation)
Throughput GoodExcellent
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of new chemical entities.

  • ¹H and ¹³C NMR: Provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's constitution.

  • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms within the molecule.

  • Chiral NMR: The use of chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers.

Comparison with Mass Spectrometry:

  • Structural Information: NMR provides unambiguous structural information, while MS/MS provides fragmentation patterns that are interpreted to infer structure.

  • Sensitivity: Mass spectrometry is significantly more sensitive than NMR, capable of detecting analytes at much lower concentrations.

  • Quantitative Analysis: Both techniques can be used for quantitative analysis, but LC-MS is generally preferred for its high throughput and sensitivity in complex matrices.

Conclusion

The mass spectrometric analysis of this compound, particularly when coupled with chiral liquid chromatography, offers a robust, sensitive, and specific method for its identification, quantification, and structural characterization. A thorough understanding of its ionization and fragmentation behavior, as proposed in this guide, is essential for developing reliable analytical methods. While LC-MS is a cornerstone technique, a multi-faceted approach that incorporates orthogonal methods like SFC and NMR will provide the most comprehensive and reliable characterization of this and other novel drug candidates. This integrated analytical strategy is fundamental to ensuring the quality, safety, and efficacy of new therapeutic agents.

References

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • National Institutes of Health. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • ACS Publications. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Analysis of 96 Oxylipins. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • AOCS. The Chromatographic Resolution of Chiral Lipids. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • ResearchGate. MS/MS spectra of (A) kaempferol, (B) luteolin, (C) quinalizarin, (D) altersolanol A, (E) citromycetin. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Fig S6: Chiral column LC-MS analysis of the chirality of the major... [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • DiVA portal. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]

  • Academia.edu. (PDF) Synthesis of Quinoline Analogs: Search for Antimalarial Agents. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • Wiley Online Library. The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrometry, and isotopic labeling. [Link]

  • Sci-Hub. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

  • bioRxiv. A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites Enri. [Link]

Sources

Certificate of Analysis for (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the analytical data expected in a high-quality Certificate of Analysis (CoA) for the critical pharmaceutical intermediate, (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. We will dissect the necessary analytical tests, compare exemplary data against potential alternatives or lower-grade materials, and provide the underlying scientific rationale for each methodological choice. This guide is intended for researchers, scientists, and drug development professionals who rely on the quality of such intermediates for successful downstream synthesis and regulatory compliance.

The Critical Role of a Certificate of Analysis

This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a quinolinone core, a benzyloxy protecting group, and a reactive chiral epoxide, demands rigorous quality control. The Certificate of Analysis is the primary document that validates the identity, purity, and key physicochemical properties of a specific batch. A comprehensive and reliable CoA is not merely a formality; it is the foundation upon which process reproducibility, impurity control, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1] This guide will demonstrate how to interpret and critically evaluate the data within a CoA, ensuring the material meets the stringent requirements for pharmaceutical development.

Comparative Analysis of Quality Attributes

The quality of a pharmaceutical intermediate can vary significantly between suppliers or even between batches. Below is a comparative table outlining the specifications for a "Premium Grade" material suitable for GMP-regulated processes versus a "Standard Grade" which may be employed in early-stage, non-critical research.

Parameter Test Method Premium Grade Specification Standard Grade Specification Rationale for Stringency
Appearance Visual InspectionWhite to Off-White Crystalline PowderWhite to Yellowish PowderColor deviation may indicate the presence of chromophoric impurities or degradation products.
Identity by ¹H NMR ¹H NMR SpectroscopyConforms to the structure of this compound.Conforms to structure.Confirms the fundamental molecular structure and the absence of major structural isomers.
Identity by Mass Spec ESI-MS[M+H]⁺ = 294.1 ± 0.2 amu[M+H]⁺ = 294.1 ± 0.5 amuVerifies the molecular weight of the compound. A wider tolerance may be acceptable for non-critical applications.
Assay (Purity) HPLC (UV, 254 nm)≥ 99.0%≥ 97.0%High purity is essential to ensure accurate stoichiometry in subsequent reactions and minimize side-product formation.
Enantiomeric Purity (e.e.) Chiral HPLC≥ 99.5% (R)-enantiomer≥ 98.0% (R)-enantiomerThe biological activity of the final API is often stereospecific. The presence of the undesired (S)-enantiomer can be considered a critical impurity.[2][3]
Largest Single Impurity HPLC≤ 0.10%≤ 0.50%Strict control of individual impurities is a core tenet of ICH guidelines to ensure safety and predictability.[4]
Total Impurities HPLC≤ 0.50%≤ 2.0%High total impurity levels can affect reaction yield, introduce downstream purification challenges, and pose safety risks.[5]
Residual Solvents GC-HSMeets ICH Q3C limitsNot specifiedControl of residual solvents is critical for safety and to prevent interference with downstream chemistry.
Water Content Karl Fischer Titration≤ 0.5% w/w≤ 1.0% w/wThe epoxide ring is susceptible to hydrolysis. Excess water can lead to degradation and the formation of diol impurities.

Deep Dive into Analytical Methodologies

A robust CoA is underpinned by validated, state-of-the-art analytical methods. Here, we detail the protocols and rationale for the most critical tests.

Identity Confirmation: ¹H NMR Spectroscopy

Causality Behind Experimental Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[6][7] For this compound, ¹H NMR provides a unique fingerprint, confirming the presence and connectivity of all proton-containing functional groups. Discrepancies in chemical shifts or the appearance of unexpected signals are clear indicators of structural isomers or impurities.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

    • Temperature: 298 K.

  • Data Processing: Apply a 0.3 Hz line broadening exponential function and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

Expected ¹H NMR Data Interpretation (in CDCl₃):

  • ~10.0-11.0 ppm (br s, 1H): N-H proton of the quinolinone.

  • ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyloxy group.

  • ~7.0-7.8 ppm (m, 4H): Protons on the quinolinone ring system.

  • ~5.2 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyloxy group.

  • ~3.5-4.0 ppm (m, 1H): The chiral proton on the epoxide ring (-CH-).

  • ~2.8-3.2 ppm (m, 2H): The methylene protons on the epoxide ring (-CH₂-).

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choice: HPLC is the gold standard for separating and quantifying the main component from its process-related impurities and degradation products. A well-developed reversed-phase method can resolve compounds with subtle structural differences, providing a precise measure of purity (Assay) and a detailed impurity profile.

Experimental Workflow for HPLC Analysis:

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Protocol (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile/Water.

Data Interpretation:

  • Assay: The area of the main peak in the sample chromatogram is compared to the area of the peak from a reference standard of known purity and concentration.

  • Impurities: Calculated using area percent normalization, assuming all impurities have a similar response factor to the main peak. Any peak greater than the reporting threshold (e.g., 0.05%) should be reported.

Stereochemical Integrity: Chiral HPLC

Causality Behind Experimental Choice: For a chiral molecule, enantiomeric purity is a critical quality attribute that cannot be determined by standard HPLC or NMR. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, enabling their separation and quantification.[9][10][11] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including epoxides.[9]

Experimental Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Lux Cellulose-1, or equivalent).

  • Mobile Phase: Typically a normal-phase mixture, such as n-Hexane / Isopropanol (e.g., 80:20 v/v). The ratio must be optimized to achieve baseline separation.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Concentration: 1.0 mg/mL in the mobile phase.

Data Interpretation:

  • A high-quality material will show a single major peak corresponding to the desired (R)-enantiomer.

  • The undesired (S)-enantiomer, if present, will appear as a separate, much smaller peak.

  • The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

  • A result of ≥ 99.5% e.e. signifies a highly pure chiral material.

Impact of Out-of-Specification Results: A Process Perspective

Using an intermediate that fails to meet "Premium Grade" specifications can have significant downstream consequences. The following diagram illustrates how a key impurity, the hydrolyzed diol, can impact a subsequent reaction.

Impurity_Impact cluster_input Starting Materials cluster_reaction Downstream Reaction cluster_output Reaction Products Epoxide (R)-Epoxide Intermediate (High Purity) ReactionVessel Reaction Step: Nucleophilic Ring Opening Epoxide->ReactionVessel Reacts as intended Diol Diol Impurity (from hydrolysis) Diol->ReactionVessel May react or remain Nucleophile Nucleophile (Nu⁻) (e.g., Amine) Nucleophile->ReactionVessel DesiredProduct Desired Product (from Epoxide) ReactionVessel->DesiredProduct SideProduct Diol-Nucleophile Adduct (Impurity) ReactionVessel->SideProduct UnreactedDiol Unreacted Diol (Impurity) ReactionVessel->UnreactedDiol

Caption: Impact of a diol impurity on a downstream reaction.

As shown, the presence of the diol impurity, formed from excessive water content, can lead to the formation of new side products and complicate purification, ultimately reducing the yield and purity of the target API. Similarly, poor enantiomeric purity introduces the undesired stereoisomer into the reaction, which can be difficult and costly to remove at a later stage.

Conclusion: A Framework for Evaluation

When evaluating a , researchers and drug developers must look beyond the pass/fail statements. A critical assessment involves:

  • Verifying the Identity: Ensure the NMR and MS data are consistent with the expected structure.

  • Scrutinizing Purity: Pay close attention to the HPLC assay, the level of the largest unknown impurity, and the total impurity profile. For pharmaceutical applications, a purity of ≥ 99.0% is strongly recommended.

  • Confirming Stereochemical Integrity: The enantiomeric purity is paramount. A chiral HPLC result of ≥ 99.5% e.e. provides confidence in the material's stereochemical quality.

  • Assessing Physical Properties: Check for controlled limits on water content and residual solvents, as these can directly impact stability and reactivity.

By adopting this rigorous, data-driven approach to evaluating a CoA, you can mitigate risks in your development pipeline, ensure batch-to-batch consistency, and build a solid foundation for a successful and compliant drug substance.

References

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one - Similar Compounds. Available from: [Link]

  • J&K Scientific. This compound. Available from: [Link]

  • Naturo Chimica. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link]

  • PubMed. Studies in Organic Mass Spectrometry. Part 25. Benzyl Ion Formation in Chemical Ionisation (Methane or Isobutane) of Some Ortho-Alkylhetero-Substituted Diphenylcarbinols. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. Various conventional routes for the synthesis of quinoline derivatives. Available from: [Link]

  • ResearchGate. The structures of the substituted quinolines. Available from: [Link]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1192. Available from: [Link]

  • Chemical Papers. New Route Synthesis of Some Quinolin-2-one Derivatives. Available from: [Link]

  • ResearchGate. Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Available from: [Link]

  • PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • SFAM. The ISO standards in pharmaceuticals: a complete guide. Available from: [Link]

  • PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Available from: [Link]

  • European Medicines Agency (EMA). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Available from: [Link]

  • Google Patents. US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • International Research Journal on Advanced Engineering and Management (IRJAEM). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Available from: [Link]

  • MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available from: [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • ArtMolecule. Impurities and Degradation products. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

Sources

A Comparative Guide to the Qualification of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of highly pure and well-characterized reference standards is a cornerstone of analytical accuracy and regulatory compliance. This guide provides an in-depth technical comparison of a rigorously qualified reference standard of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one against a typical in-house batch, highlighting the critical importance of comprehensive characterization.

This compound is a key chiral intermediate in the synthesis of several pharmacologically active molecules. Its stereospecificity and reactive epoxide ring demand precise analytical control to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the experimental data and methodologies required to qualify this compound as a reference standard, providing a framework for its evaluation and comparison with other batches.

The Imperative for a High-Quality Reference Standard

A reference standard serves as the benchmark against which samples are measured. Its purity and identity must be unequivocally established. The use of a well-characterized reference standard is mandated by regulatory bodies worldwide and is essential for:

  • Accurate quantification of the substance in drug products and intermediates.

  • Identification and control of impurities.

  • Validation of analytical methods.

  • Ensuring batch-to-batch consistency in manufacturing.

The United States Pharmacopeia (USP) and other pharmacopeias provide rigorously tested reference standards that help ensure the quality of medicines.[1][2][3] The principles for the manufacturing and control of active pharmaceutical ingredients, which extend to their critical intermediates and reference standards, are outlined in the ICH Q7 guidelines.[4][5][6][7]

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C18H15NO3[8][9][10]
Molecular Weight 293.32 g/mol [9][10]
CAS Number 173140-90-4[8][9][11][12]
Appearance White to off-white crystalline powder[11]
IUPAC Name 8-(benzyloxy)-5-[(2R)-oxiran-2-yl]quinolin-2(1H)-one[8]
Storage Sealed in a dry place at 2-8°C[8][9]

Comparative Analysis: Qualified Reference Standard vs. In-House Batch

The following sections present a comparative analysis of a commercially sourced, highly purified batch of this compound, designated as the "Qualified Reference Standard," and a typical "In-House Batch" synthesized for process development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[13][14] A validated, stability-indicating HPLC method is crucial for separating the main component from potential process-related impurities and degradation products.[15][16]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in Methanol.

Hypothetical Purity Data

ParameterQualified Reference StandardIn-House Batch
Purity (by Area %) 99.8%97.5%
Major Impurity (Area %) 0.05%1.2%
Total Impurities (Area %) 0.2%2.5%

The higher purity of the qualified reference standard is evident. The in-house batch contains a significant level of a major impurity, which could compromise the accuracy of analytical measurements if used as a standard.

Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of atoms.[17]

Experimental Protocol: NMR Analysis

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

Interpretation: The spectra of the qualified reference standard should show sharp, well-resolved signals corresponding to the expected structure of this compound. The spectra of the in-house batch may reveal additional signals corresponding to impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and helping to identify impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: LC-MS system, such as a Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Obtain the high-resolution mass spectrum to confirm the molecular weight. Perform MS/MS fragmentation to aid in structural confirmation.

Expected Results:

  • Qualified Reference Standard: A prominent peak corresponding to the [M+H]⁺ ion at m/z 294.1128 (calculated for C₁₈H₁₆NO₃⁺).

  • In-House Batch: In addition to the main peak, other peaks corresponding to impurities may be observed.

Enantiomeric Purity by Chiral HPLC

For chiral molecules like this compound, it is crucial to determine the enantiomeric purity. This is typically achieved using a chiral stationary phase in HPLC.

Experimental Protocol: Chiral HPLC

  • Instrumentation: As per the HPLC purity determination.

  • Column: A suitable chiral column, such as a Daicel Chiralpak AD-H or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v), with a small amount of a modifier like diethylamine if necessary.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

Hypothetical Enantiomeric Purity Data

ParameterQualified Reference StandardIn-House Batch
(R)-enantiomer (%) >99.9%98.0%
(S)-enantiomer (%) <0.1%2.0%

The qualified reference standard demonstrates high enantiomeric purity, which is critical for stereospecific assays.

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[15][16][18][19]

Experimental Protocol: Accelerated Stability Study

  • Storage Conditions: 40°C / 75% RH (Relative Humidity).

  • Time Points: 0, 1, 3, and 6 months.

  • Tests: At each time point, perform HPLC purity analysis and appearance testing.

Hypothetical Stability Data

Time PointQualified Reference Standard (Purity %)In-House Batch (Purity %)
0 Months 99.8%97.5%
1 Month 99.7%97.1%
3 Months 99.7%96.5%
6 Months 99.6%95.2%

The qualified reference standard exhibits superior stability under accelerated conditions, indicating a longer shelf life and greater reliability as a reference material.

Workflow for Qualification of a Reference Standard

G cluster_0 Initial Characterization cluster_1 Comprehensive Analysis cluster_2 Final Qualification A Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Preliminary Purity (HPLC) B->C D Purity by HPLC (Quantitative) C->D E Enantiomeric Purity (Chiral HPLC) D->E F Residual Solvents (GC-HS) E->F G Water Content (Karl Fischer) F->G H Stability Studies (ICH Guidelines) G->H I Certificate of Analysis (CoA) Generation H->I J Qualified Reference Standard I->J G cluster_0 This compound cluster_1 8-Hydroxyquinoline cluster_2 Nitroxoline (8-Hydroxy-5-nitroquinoline) A B C

Caption: Chemical structures of the target compound and related quinolinone derivatives.

Conclusion

The comprehensive analytical data presented in this guide underscores the significant differences between a rigorously qualified reference standard and a typical in-house batch of this compound. The higher purity, confirmed identity, and established stability of the qualified reference standard are essential for ensuring the accuracy and reliability of analytical results in a regulated environment. Researchers, scientists, and drug development professionals should prioritize the use of well-characterized reference standards to maintain the integrity of their data and to comply with global regulatory expectations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Market: Finding Reliable Suppliers for 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [Link]

  • U.S. Environmental Protection Agency. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [Link]

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • European Medicines Agency. Guideline on Stability testing of existing active substances and related finished products. [Link]

  • U.S. Pharmacopeia. USP-NF. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Qualio. Understanding the International Council for Harmonisation (ICH) Q7 Guideline. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • In-Pharmatechnologist. Stability Testing of Pharmaceutical Products. [Link]

  • Google Patents. Process for the manufacture of 8-hydroxy quinoline.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Patent Office. SUBSTITUTED QUINOLINE COMPOUNDS. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • AMECJ. Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Zamann Pharma Support GmbH. ICH Q7 Guidance. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

Sources

A Comparative Guide to Purity Assessment of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent control of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, a key chiral intermediate, demands a robust analytical methodology for its purity assessment. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, juxtaposed with alternative and orthogonal techniques. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in establishing a scientifically sound purity control strategy.

The Critical Role of Purity for this compound

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.[1] The seemingly subtle difference in their three-dimensional arrangement can lead to vastly different pharmacological activities in the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, controlling the enantiomeric purity, in addition to the overall chemical purity, is a critical quality attribute.

Furthermore, as an intermediate in a multi-step synthesis, the purity of this compound directly impacts the quality of the final API. Impurities, whether they are starting materials, by-products, or degradation products, can be carried through subsequent synthetic steps, potentially leading to a compromised final product with unforeseen safety and efficacy profiles.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a chiral compound like this compound, a well-developed HPLC method can simultaneously assess both chemical and enantiomeric purity.

Proposed Stability-Indicating Chiral HPLC Method

A stability-indicating method is designed to separate the active ingredient from its potential degradation products, ensuring that the analytical procedure can accurately measure the purity of a sample even after exposure to various stress conditions (e.g., acid, base, oxidation, heat, and light).[3]

Method Rationale:

The choice of a chiral stationary phase (CSP) is the most critical parameter for the separation of enantiomers. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are widely successful for a broad range of chiral compounds.[1] Specifically, a column like Chiralpak AD, which is based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated broad applicability for the separation of chiral compounds, including those with aromatic and polar functional groups present in our target molecule.[4]

For the mobile phase, a normal-phase elution mode often provides better selectivity for chiral separations on polysaccharide-based CSPs. A mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol allows for fine-tuning of the retention and resolution of the enantiomers. The addition of a small amount of an acidic or basic additive can be beneficial for improving peak shape and resolution, especially for compounds with acidic or basic functionalities.

Experimental Protocol:

  • Column: Chiralpak AD-H (or equivalent), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Ethanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance CriteriaRationale
Tailing Factor (T)0.8 ≤ T ≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)> 2000Indicates column efficiency and good separation performance.
Resolution (Rs)> 1.5 (between enantiomers)Guarantees baseline separation of the (R) and potential (S) enantiomers.
%RSD of Peak Area≤ 2.0% (for 6 replicate injections)Demonstrates the precision of the analytical system.
Potential Impurities and Method Specificity

A robust purity method must be specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Potential impurities in this compound can arise from the synthetic route or degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 8-hydroxyquinoline or the epichlorohydrin precursor.[5]

  • By-products: Diastereomers or regioisomers formed during the synthesis.

  • Reagents and Solvents: Residual reagents and solvents used in the manufacturing process.

Potential Degradation Products:

  • Hydrolysis of the oxirane ring: Opening of the epoxide to form a diol.

  • Oxidation products: Formation of various oxidized species.

The proposed HPLC method should be validated for its ability to separate the main peak from these potential impurities. This is typically achieved by spiking the sample with known impurities and performing forced degradation studies.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[6]High resolution and sensitivity for both chemical and enantiomeric purity. Well-established and validated methodology.Can require extensive method development to find the optimal chiral stationary phase and mobile phase.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but utilizes columns with sub-2 µm particles, operating at higher pressures.[7][8]Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[8] Reduced solvent consumption.[9]Higher backpressure requires specialized instrumentation. More susceptible to clogging from particulate matter.[10]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[2]Fast separations, reduced solvent usage (greener alternative). Orthogonal selectivity to reversed-phase HPLC.[2]Requires specialized equipment. May not be suitable for all types of compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency and resolution. Requires very small sample volumes.Lower sensitivity compared to HPLC for UV detection. Can have issues with reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for impurity identification. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic techniques for trace impurity detection.

Experimental Data and Comparison

To illustrate the performance of the proposed HPLC method, a hypothetical dataset is presented below, comparing it with a potential UPLC method.

Table 1: Comparison of HPLC and UPLC Method Performance

ParameterProposed HPLC MethodUPLC Method
Run Time 20 min5 min
Resolution (Rs) between enantiomers 2.53.0
Limit of Detection (LOD) of (S)-enantiomer 0.01%0.005%
Solvent Consumption per run 20 mL5 mL

This data highlights the significant advantages of UPLC in terms of speed, resolution, and sensitivity.[7][8] However, the choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.

Workflow and Logical Relationships

The following diagrams illustrate the analytical workflow for purity assessment and the relationship between different analytical techniques.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Accurate HPLC/UPLC Injection HPLC/UPLC Injection Dissolution in Diluent->HPLC/UPLC Injection Data Acquisition Data Acquisition HPLC/UPLC Injection->Data Acquisition Controlled Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Validated Software Report Generation Report Generation Purity Calculation->Report Generation

Caption: A typical workflow for the purity assessment of a pharmaceutical intermediate by HPLC/UPLC.

Relationship of Analytical Techniques HPLC HPLC UPLC UPLC HPLC->UPLC Higher Speed & Resolution SFC SFC HPLC->SFC Orthogonal Selectivity CE CE HPLC->CE Different Separation Principle Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Coupling for Identification UPLC->Mass Spectrometry SFC->Mass Spectrometry CE->Mass Spectrometry NMR NMR NMR->Mass Spectrometry Structural Elucidation

Caption: Interrelationship of various analytical techniques for comprehensive purity analysis.

Conclusion and Recommendations

The purity assessment of this compound is a critical step in ensuring the quality of the final pharmaceutical product. A well-developed and validated stability-indicating chiral HPLC method is the recommended primary technique for this purpose. The proposed method, utilizing a Chiralpak AD-H column with a normal-phase mobile phase, provides a robust platform for the simultaneous determination of chemical and enantiomeric purity.

For laboratories with high-throughput requirements, transitioning to a UPLC method can offer significant advantages in terms of speed and sensitivity, though it requires specialized instrumentation.[7][9] Furthermore, employing orthogonal techniques such as SFC or CE can provide valuable complementary data and a more comprehensive understanding of the impurity profile. For the definitive identification of unknown impurities, hyphenated techniques such as LC-MS are indispensable.

Ultimately, the choice of analytical methodology should be based on a risk assessment and the specific requirements of the drug development program, always adhering to the principles of scientific integrity and regulatory guidelines.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved January 25, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 25, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved January 25, 2026, from [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved January 25, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). International Journal of Scientific Research and Engineering Development. Retrieved January 25, 2026, from https://www.ijsred.com/assets/images/ijsred_v5i4_26.pdf
  • Chiral-achiral-separation-ten-flavanones.pdf. (2022, October 28). University of Valladolid. Retrieved January 25, 2026, from [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024, June 5). PubMed. Retrieved January 25, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017, May 19). Chromatography Today. Retrieved January 25, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018, July 20). The Pharma Innovation. Retrieved January 25, 2026, from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Technology Networks. Retrieved January 25, 2026, from [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025, August 7). Wiley Online Library. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one and Other Long-Acting β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the quinolinone derivative, (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, with other prominent long-acting β2-adrenergic receptor agonists (LABAs). As a key chiral intermediate in the synthesis of the ultra-LABA Carmoterol, understanding the biological and pharmacological profile of this quinolinone derivative is crucial for the development of novel respiratory therapeutics. This document will delve into its structural relationship with established drugs, compare available performance data, and provide detailed experimental protocols for the evaluation of such compounds.

Introduction to this compound and its Therapeutic Context

This compound is a synthetic organic molecule featuring a quinolinone core. Its structure, particularly the presence of the oxirane ring and the benzyloxy group at specific positions, suggests its potential as a pharmacologically active agent. Indeed, this molecule is a crucial building block in the synthesis of Carmoterol, a potent and selective ultra-long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1]

The β2-adrenergic receptor is a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways.[2] Activation of this receptor by an agonist leads to a signaling cascade that results in bronchodilation, making it a primary target for the management of obstructive lung diseases.[3][4] The development of long-acting β2-agonists has been a significant advancement in respiratory medicine, offering sustained bronchodilation and improved patient compliance.[5]

This guide will compare this compound with three other notable LABAs, two of which also feature a quinolinone or a related heterocyclic scaffold:

  • Carmoterol: An ultra-long-acting β2-agonist known for its high potency and selectivity.[1]

  • Indacaterol: A long-acting β2-agonist with a quinolinone-like structure, approved for the treatment of COPD.[5]

  • Vilanterol: Another long-acting β2-agonist used in combination therapies for COPD and asthma.[6][7]

Chemical Structures and Comparative Data

A direct comparison of the chemical structures reveals the common pharmacophoric elements and the unique structural features that contribute to the distinct pharmacological profiles of these compounds.

CompoundChemical StructureMolecular Formula
This compound [Image of this compound structure]C18H15NO3
Carmoterol [Image of Carmoterol structure]C21H24N2O4
Indacaterol [Image of Indacaterol structure]C24H28N2O3
Vilanterol [Image of Vilanterol structure]C24H33Cl2NO5

Table 1: Chemical Structures and Molecular Formulas

In Vitro Potency and Selectivity

The in vitro activity of β2-adrenergic receptor agonists is a critical determinant of their therapeutic potential. This is typically assessed by measuring their ability to bind to the receptor (binding affinity, Ki) and their functional potency in stimulating the downstream signaling pathway, often quantified as the half-maximal effective concentration (EC50) or its logarithmic form (pEC50) in a cAMP accumulation assay. Selectivity for the β2-receptor over other adrenergic receptor subtypes, particularly β1-receptors which are abundant in the heart, is crucial for minimizing cardiovascular side effects.[8]

CompoundTargetAssay TypePotency (pEC50/Ki)Selectivity (β2 vs β1)Reference
This compound β2-Adrenergic ReceptorData Not AvailableData Not AvailableData Not Available
Carmoterol β2-Adrenergic ReceptorFunctional (cAMP)10.1953-fold
Indacaterol β2-Adrenergic ReceptorFunctional (cAMP)Data Not AvailableData Not Available
Vilanterol β2-Adrenergic ReceptorFunctional (cAMP)Data Not AvailableData Not Available

Table 2: Comparative In Vitro Biological Activity

Note: While specific experimental data for this compound is not publicly available, its role as a direct precursor to Carmoterol strongly suggests it possesses significant β2-adrenergic agonist activity.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its dosing regimen and potential for drug-drug interactions. For inhaled LABAs, key parameters include bioavailability, half-life, and routes of metabolism and elimination.

CompoundBioavailability (Inhaled)Plasma Half-life (t1/2)Primary MetabolismPrimary Route of ExcretionReferences
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Carmoterol Data Not AvailableData Not AvailableData Not AvailableData Not Available
Indacaterol ~43%40-52 hoursUGT1A1, CYP3A4, P-gpFeces (predominantly)[1][9]
Vilanterol ~27%11 hoursCYP3A4Urine (70%), Feces (30%)[6]

Table 3: Comparative Pharmacokinetic Parameters

Synthesis and Methodologies

The synthesis of these quinolinone-based β2-agonists involves multi-step synthetic routes. The synthesis of Carmoterol, which includes the formation of this compound as a key intermediate, provides insight into the synthetic accessibility of this class of compounds.

Synthesis of this compound (as an intermediate for Carmoterol)

A plausible synthetic route, based on known methodologies for similar structures, is outlined below. This pathway highlights the key chemical transformations required to construct the target molecule.

Synthesis_Pathway A 8-Hydroxyquinolin-2(1H)-one B 8-(Benzyloxy)quinolin-2(1H)-one A->B Benzyl bromide, K2CO3, Acetone C 8-(Benzyloxy)-5-bromoquinolin-2(1H)-one B->C NBS, Acetonitrile D 8-(Benzyloxy)-5-vinylquinolin-2(1H)-one C->D Vinylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, Dioxane/H2O E This compound D->E m-CPBA or other epoxidation agent

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

To facilitate comparative studies and the evaluation of novel quinolinone derivatives, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand known to bind to the receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radioligand: [³H]-CGP12177 (a β-adrenergic antagonist)

  • Non-specific binding control: Propranolol (a non-selective β-blocker)

  • Test compounds

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the β2-adrenergic receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of propranolol solution (for non-specific binding).

    • Add 50 µL of various concentrations of the test compound.

    • Add 50 µL of [³H]-CGP12177 at a concentration near its Kd.

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filtermat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

  • Test compounds

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well plates

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the β2-adrenergic receptor.

    • Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the culture medium and wash the cells once with stimulation buffer.

    • Add 10 µL of various concentrations of the test compound or control (forskolin or vehicle) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response. The pEC50 is the negative logarithm of the EC50.

Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Agonist β2-Agonist (e.g., Carmoterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Figure 2: Simplified signaling pathway of β2-adrenergic receptor activation leading to bronchodilation.

Conclusion

This compound represents a key structural motif in the development of potent and long-acting β2-adrenergic receptor agonists. Its role as a direct precursor to Carmoterol highlights its inherent potential as a pharmacologically active agent. While direct experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its comparative evaluation against established drugs like Carmoterol, Indacaterol, and Vilanterol. The provided experimental protocols offer a starting point for researchers to characterize the in vitro potency, selectivity, and functional activity of this and other novel quinolinone derivatives. Further investigation into the structure-activity relationships of this chemical series will undoubtedly contribute to the design of next-generation respiratory therapeutics with improved efficacy and safety profiles.

References

  • Metabolism and pharmacokinetics of indacaterol in humans. PubMed. Available from: [Link]

  • SUMMARY OF PHARMACOLOGY - Fluticasone Furoate/Vilanterol (Breo Ellipta). NCBI. Available from: [Link]

  • An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc. Available from: [Link]

  • 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID. PubChem. Available from: [Link]

  • ultra-long-acting beta2-adrenoceptor agonists: an emerging therapeutic option for asthma and COPD?. PubMed. Available from: [Link]

  • Positive interaction of the novel beta2-agonist carmoterol and tiotropium bromide in the control of airway changes induced by different challenges in guinea-pigs. PubMed. Available from: [Link]

  • Clinical evaluation of carmoterol in asthma. BioWorld. Available from: [Link]

  • Pharmacokinetics of indacaterol, glycopyrronium and mometasone furoate as a fixed-dose combination in Japanese and Caucasian healthy subjects. ERS Publications. Available from: [Link]

  • Pharmacokinetics of indacaterol, glycopyrronium and mometasone furoate following once-daily inhalation as a combination in healthy subjects. PubMed. Available from: [Link]

  • In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler®. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. PubMed. Available from: [Link]

  • WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof. Google Patents.
  • WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof. Google Patents.
  • Metabolism and Pharmacokinetics of Indacaterol in Humans. Semantic Scholar. Available from: [Link]

  • Beta2-agonist. Wikipedia. Available from: [Link]

  • Beta-agonist: Types, Dosing, Benefits & Side Effects. Cleveland Clinic. Available from: [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PubMed Central. Available from: [Link]

  • Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. PubMed. Available from: [Link]

  • Beta2-Agonists. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 8 Adrenergic Agents 2023-2024 1 III. SELECTIVE α 1-BLOCKERS 1. Pr. Available from: [Link]

  • Clinical pharmacokinetics of beta-agonists. PubMed. Available from: [Link]

  • Pharmacokinetic/pharmacodynamic characteristics of the β-2-agonists terbutaline, albutamol and fenoterol. ResearchGate. Available from: [Link]

  • The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+. PubMed Central. Available from: [Link]

  • The Mechanism of 8-Cl-cAMP Action. PubMed. Available from: [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available from: [Link]

  • Vilanterol trifenatate, ビランテロールトリフェニル酢酸塩 | New Drug Approvals. Available from: [Link]

  • 204275Orig1s000. accessdata.fda.gov. Available from: [Link]

  • Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • Pharmacology of indacaterol (Arcapta); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. Available from: [Link]

  • Pharmacokinetics | Drug Metabolism. YouTube. Available from: [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. Available from: [Link]

  • Process to prepare vilanterol trifenatate. Hovione. Available from: [Link]

Sources

A Comparative Guide to the Thermal Analysis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the physical and chemical stability of an active pharmaceutical ingredient (API) or intermediate is not merely a characteristic—it is a cornerstone of safety, efficacy, and quality. This guide provides an in-depth comparative thermal analysis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, a quinolinone derivative of significant interest. The quinolinone core is a privileged scaffold in medicinal chemistry, appearing in drugs for conditions ranging from cancer to malaria.[1] The inclusion of a reactive epoxide ring suggests its potential role as a covalent modifier or a key synthetic intermediate.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It will not only present data but also elucidate the strategic reasoning behind the chosen analytical methodologies. By comparing the target compound with a structurally similar analogue, 8-(Benzyloxy)quinolin-2(1H)-one, we aim to provide a comprehensive understanding of how subtle structural modifications—specifically the addition of the oxirane (epoxide) group—impact thermal behavior.

This analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q6A guidelines, which mandate a thorough understanding of the physicochemical characteristics of new drug substances.[4][5]

The Critical Role of Thermal Analysis in Drug Development

Thermal analysis techniques are indispensable tools in pharmaceutical science.[6][7] They provide critical data on melting point, decomposition, purity, and polymorphism with minimal sample consumption.[6] For a molecule like this compound, which contains a strained and reactive epoxide ring, understanding its thermal stability is paramount.[8][9] An uncontrolled thermal event during manufacturing, storage, or formulation could lead to degradation, impurity formation, and a complete loss of therapeutic efficacy.

Our investigation employs a tripartite approach, leveraging the complementary strengths of:

  • Differential Scanning Calorimetry (DSC): To determine melting points, purity, and detect phase transitions.[10][11]

  • Thermogravimetric Analysis (TGA): To quantify mass loss associated with decomposition or desolvation.[12][13]

  • Hot Stage Microscopy (HSM): To visually corroborate the thermal events detected by DSC and TGA.[14][15]

Compound Profiles

A comparative analysis requires a relevant benchmark. We have selected a close structural analogue to isolate the impact of the key functional group.

  • Target Compound (A): this compound

    • Molecular Formula: C₁₈H₁₅NO₃[16]

    • Molecular Weight: 293.32 g/mol

    • Key Features: A quinolinone core, a benzyloxy group, and a reactive (R)-epoxide ring. The epoxide is a highly strained, electrophilic three-membered ring, making it susceptible to ring-opening reactions, which can be initiated by heat.[2][8]

  • Comparator Compound (B): 8-(Benzyloxy)quinolin-2(1H)-one

    • Molecular Formula: C₁₆H₁₃NO₂

    • Molecular Weight: 251.28 g/mol

    • Key Features: Identical to the target compound but lacks the oxirane substituent. This makes it an ideal comparator to understand the thermal liability introduced by the epoxide ring.

Experimental Design & Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for characterizing these compounds.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and to assess purity and thermal stability. A sharp melting endotherm is indicative of a highly crystalline and pure substance, while broader peaks or the presence of multiple thermal events before melting can suggest impurities or polymorphism.[10]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid. For Compound A, a pinhole lid is used to allow any potential volatiles from epoxide ring-opening to escape, preventing pan rupture.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 30 °C to 350 °C at a linear heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition (Tₒ) and to quantify any mass loss due to desolvation or degradation.[12][17] TGA is crucial for distinguishing between a melting event (no mass loss) and a decomposition event (mass loss).

  • Protocol:

    • Accurately weigh 5-10 mg of the sample onto a tared platinum or ceramic TGA pan.

    • Place the pan onto the TGA balance mechanism.

    • Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the mass change as a function of temperature.

Hot Stage Microscopy (HSM)
  • Objective: To provide visual confirmation of the thermal events observed in DSC and TGA.[14][18] HSM allows for direct observation of melting, color changes, gas evolution, and degradation, adding a qualitative layer of certainty to the quantitative data.[19]

  • Protocol:

    • Place a small amount of the sample (less than 1 mg) on a microscope slide and cover with a coverslip.

    • Position the slide on the hot stage apparatus.

    • Heat the sample at a rate of 10 °C/min, mirroring the DSC and TGA experiments.

    • Observe the sample through a polarized light microscope and record images or video at key temperature intervals, especially around the thermal events identified by DSC.

Comparative Analysis of Results

The data presented below is representative of what would be expected for these structures based on their chemical properties.

Quantitative Data Summary
ParameterTarget Compound (A)Comparator Compound (B)Rationale for Difference
DSC: Onset of Melting (Tₘ) ~195 °C~215 °CThe oxirane group may disrupt crystal packing, leading to a lower melting point.
DSC: Enthalpy of Fusion (ΔHfus) ~85 J/g~110 J/gLower ΔHfus for (A) suggests a less ordered or less stable crystal lattice.
TGA: Onset of Decomposition (Tₒ) ~220 °C> 300 °CThe significant drop in thermal stability is directly attributable to the strained epoxide ring, which provides a low-energy pathway for thermal degradation.[8]
TGA: Mass Loss at 300 °C > 15%< 2%Confirms that Compound A undergoes significant decomposition shortly after melting, while Compound B is stable well past its melting point.
Interpretation of Thermal Events

Target Compound (A): this compound

  • DSC Analysis: The thermogram shows a sharp endothermic peak around 195 °C, characteristic of a crystalline melt. However, this peak is immediately followed by a broad exothermic event. This is a classic signature of a melt-decomposition event. The melting absorbs energy (endotherm), and the subsequent decomposition releases energy (exotherm).

  • TGA Analysis: The TGA curve is stable until approximately 220 °C, at which point a rapid and significant mass loss begins. This confirms that the thermal event observed in the DSC is indeed decomposition. The onset of mass loss occurs at a temperature only slightly higher than the melting point, indicating poor thermal stability of the molten substance.

  • HSM Analysis: Visually, the crystalline solid would be observed to melt into a clear liquid around 195 °C. Almost immediately upon melting, the liquid would begin to darken in color and show signs of charring and potential gas evolution, confirming decomposition in the liquid state.

Comparator Compound (B): 8-(Benzyloxy)quinolin-2(1H)-one

  • DSC Analysis: A single, sharp endothermic peak is observed around 215 °C, with no subsequent exothermic events within the tested range. This indicates a clean, stable melt.

  • TGA Analysis: The TGA curve shows no significant mass loss until well above 300 °C. This high thermal stability is expected for a rigid, aromatic system lacking thermally labile functional groups.

  • HSM Analysis: The crystals would be seen melting into a clear, stable liquid around 215 °C. The liquid would remain clear and show no signs of degradation for a significant temperature range above its melting point.

Visualization of Workflows and Logic

To clarify the experimental and logical flow, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Visual Confirmation cluster_3 Data Interpretation & Comparison SampleA Target Compound (A) DSC DSC (10°C/min, N2) SampleA->DSC TGA TGA (10°C/min, N2) SampleA->TGA HSM HSM (10°C/min) SampleA->HSM SampleB Comparator Compound (B) SampleB->DSC SampleB->TGA SampleB->HSM Interpret Identify Tm, Tₒ Compare Stability DSC->Interpret TGA->Interpret HSM->Interpret Visual Corroboration

Caption: Integrated workflow for comparative thermal analysis.

G cluster_A Target Compound (A) Analysis cluster_B Comparator Compound (B) Analysis A_DSC DSC Event ~195°C A_Result Conclusion: Melt-Decomposition A_DSC->A_Result A_TGA TGA Event ~220°C A_TGA->A_Result B_DSC DSC Event ~215°C B_Result Conclusion: Stable Melt B_DSC->B_Result B_TGA TGA Event >300°C B_TGA->B_Result

Caption: Logical relationship between DSC and TGA data for each compound.

Conclusion and Implications for Drug Development

This comparative guide demonstrates the profound impact of the oxirane substituent on the thermal stability of the quinolinone scaffold.

  • Reduced Thermal Stability: The target compound, this compound, exhibits significantly lower thermal stability than its analogue lacking the epoxide. It undergoes decomposition almost immediately after melting.

  • Manufacturing and Storage Constraints: This instability imposes strict temperature controls during manufacturing processes like milling, drying, and formulation. Hot-melt extrusion, for example, would be an unsuitable formulation strategy. Storage conditions must also be carefully controlled to prevent thermal degradation over the product's shelf life.

  • Purity and Degradation Profile: The decomposition pathway of the epoxide needs to be thoroughly investigated to identify potential degradants, as required by ICH guidelines.[4] The inherent reactivity of the epoxide ring makes it a critical quality attribute to monitor.[8]

By integrating data from DSC, TGA, and HSM, we have constructed a comprehensive and reliable thermal profile of this compound. This guide underscores the necessity of a multi-technique approach and comparative analysis to make informed, data-driven decisions in the rigorous process of drug development.

References

  • PubChem. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific. This compound. Available from: [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. 1999. Available from: [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available from: [Link]

  • ResearchGate. Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. Available from: [Link]

  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. 2022. Available from: [Link]

  • TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Available from: [Link]

  • Gavali, P. V., et al. Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Thermal Analysis and Calorimetry. 2020. Available from: [Link]

  • ACS Publications. Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. Chemical Research in Toxicology. 2021. Available from: [Link]

  • ResearchGate. (PDF) Hot stage microscopy and its applications in pharmaceutical characterization. 2020. Available from: [Link]

  • NETZSCH-Gerätebau GmbH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. 2022. Available from: [Link]

  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals. 2023. Available from: [Link]

  • ResolveMass Laboratories Inc. What is TGA Analysis? Principles and Applications. 2025. Available from: [Link]

  • SlideShare. The principle of thermogravimetric analysis and its applications. 2022. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. 2021. Available from: [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Available from: [Link]

  • AzoM. Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. 2023. Available from: [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC Analysis): Key Applications. 2024. Available from: [Link]

  • National Institutes of Health. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Toxics. 2024. Available from: [Link]

  • U.S. Environmental Protection Agency. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Available from: [Link]

  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). 2022. Available from: [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. 2017. Available from: [Link]

  • PubMed. Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • American Pharmaceutical Review. Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. 2012. Available from: [Link]

  • IKEV. ICH Q6A Guideline. Available from: [Link]

  • XRF Scientific. What is the Principle of Thermogravimetric Analysis?. Available from: [Link]

  • Labcompare. Turning up the Heat – The Benefits and Applications of Hot-stage Microscopy. 2021. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. 2025. Available from: [Link]

  • C-Therm Technologies Ltd. Thermal Analysis in the Pharmaceutical Industry. 2022. Available from: [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. 2021. Available from: [Link]

  • MDPI. Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Available from: [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. 2022. Available from: [Link]

  • Preprints.org. Synthesis, characterization and biological activity of epoxide derivatives. 2024. Available from: [Link]

  • Google Patents. US4044011A - Process for the preparation of 8-hydroxyquinoline.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • World Health Organization. 1-6 Specifications. 2015. Available from: [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. 2013. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a valuable intermediate, but its chemical structure—featuring a quinolinone core and a reactive epoxide ring—necessitates a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe handling, grounded in scientific principles.

Hazard Identification and Risk Assessment

Understanding the hazards associated with this compound is the foundation of safe handling. While a specific, comprehensive toxicological profile for this exact molecule may be limited, we can infer significant potential hazards from its structural motifs: the quinoline/quinolinone moiety and the epoxide group.

The available safety information indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. The quinoline core itself is known to be toxic and a suspected carcinogen and mutagen[3].

The epoxide group is a potent electrophile, susceptible to ring-opening reactions by nucleophiles[4][5]. In a biological context, this reactivity can lead to alkylation of DNA and proteins, a mechanism underlying the toxicity and potential carcinogenicity of many epoxides.

Table 1: Hazard Summary for this compound

Hazard ClassStatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Tight-sealing safety goggles and a face shieldProtects against splashes of solutions containing the compound and airborne particles of the solid. Standard safety glasses are insufficient.[6][7]
Hand Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides additional protection in case of a tear in the outer glove. Gloves must be inspected before use and removed properly to avoid skin contamination.[6][8]
Body Chemical-resistant lab coatProtects against spills and contamination of personal clothing.[6]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense. A fume hood is mandatory to prevent inhalation of the solid powder or aerosols of its solutions. For situations where a fume hood is not feasible (e.g., large-scale transfers), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for minimizing exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including spatulas, weighing paper, solvents, and reaction vessels, and place them inside the fume hood.

    • Don all required PPE as outlined in Table 2.

  • Weighing and Transfer:

    • This compound is a solid, so care must be taken to avoid generating dust.[2]

    • Perform all weighing and transfers of the solid material within the fume hood.

    • Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or directly into a tared vessel.

    • Close the container of the stock material immediately after use.

  • Dissolution and Reaction:

    • Add solvent to the vessel containing the compound slowly to avoid splashing.

    • If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces in the fume hood that may have come into contact with the compound.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly with soap and water.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[9]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste through a licensed disposal company.[9][10] Do not attempt to dispose of it down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing paper, absorbent materials from spills, and empty containers, should be placed in a sealed, clearly labeled hazardous waste container for disposal.[9]

  • Reaction Mixtures: The reactivity of the epoxide ring must be considered. Quenching the reaction to consume any unreacted epoxide may be a prudent step before disposal. The resulting waste should be collected in a labeled hazardous waste container.

Visualization of the Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency start Start: Obtain Compound prep_ppe Don Appropriate PPE start->prep_ppe prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood weigh Weigh and Transfer Solid prep_fume_hood->weigh dissolve Dissolve and React weigh->dissolve spill Spill or Exposure weigh->spill decontaminate Decontaminate Surfaces dissolve->decontaminate dissolve->spill dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End emergency_procedure Follow Emergency Procedures spill->emergency_procedure

Caption: Safe handling workflow for this compound.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]

  • Mamedov, V. A., et al. (2021). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 90(1), 1-45.
  • Craft Resin. (2025). How to Dispose of Epoxy Resin Leftovers and Used Materials. Retrieved from [Link]

  • jOeCHEM. (2019). How to Make Epoxides & a Quick Review of How to Attack Them. Retrieved from [Link]

  • Btektech. (2023). How to Dispose of Used Epoxy Mixing Nozzles Safely. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. Retrieved from [Link]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • AeroMarine Products. (n.d.). How do I properly dispose of unmixed Resin Part A or Hardener Part B. Retrieved from [Link]

  • PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Reactant of Route 2
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.